molecular formula C7H6N4O B067997 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one CAS No. 190144-15-1

2-Aminopyrido[2,3-b]pyrazin-3(4h)-one

Cat. No.: B067997
CAS No.: 190144-15-1
M. Wt: 162.15 g/mol
InChI Key: HAPQPWFCTIERJY-UHFFFAOYSA-N
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Description

2-Aminopyrido[2,3-b]pyrazin-3(4h)-one is a versatile and high-value heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic structure serves as a privileged pharmacophore, particularly in the development of potent and selective kinase inhibitors. Its core structure mimics the purine ring system found in ATP, allowing it to compete effectively for binding in the catalytic pockets of various protein kinases. Researchers primarily utilize this compound as a key synthetic intermediate for constructing more complex molecular architectures targeting oncological and inflammatory pathways. Its specific structure-activity relationships are being explored to modulate critical signaling cascades, with potential applications in studying cancers, autoimmune disorders, and other proliferative diseases. The compound's reactivity, facilitated by the aminopyrazinone motif and the electron-deficient pyridine ring, makes it an ideal precursor for further functionalization via amide coupling, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. Supplied as a high-purity solid, it is characterized to ensure consistency for your sensitive assay development and hit-to-lead optimization programs. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-amino-4H-pyrido[2,3-b]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-5-7(12)11-6-4(10-5)2-1-3-9-6/h1-3H,(H2,8,10)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPQPWFCTIERJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(=N2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571229
Record name 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190144-15-1
Record name 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Properties of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of the heterocyclic compound 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one. This molecule, belonging to the pyrido[2,3-b]pyrazine class, is of significant interest to the medicinal chemistry and drug development sectors due to its structural similarity to endogenous purines and its potential as a scaffold for developing novel therapeutic agents.

Introduction

Pyrido[2,3-b]pyrazines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention in the field of medicinal chemistry. The fusion of a pyridine and a pyrazine ring creates a scaffold that is a structural analog of purines and pteridines, which are fundamental components of nucleic acids and coenzymes. This inherent bioisosterism makes pyrido[2,3-b]pyrazines promising candidates for interacting with a wide range of biological targets.

The specific compound, this compound (CAS No. 35252-02-9), features key functional groups—an amino group at the 2-position and a carbonyl group at the 3-position—that can participate in various non-covalent interactions, such as hydrogen bonding, with biological macromolecules. This has led to the exploration of its derivatives in various therapeutic areas, including oncology and virology. This guide will delve into the synthetic methodologies for this core structure and summarize its known chemical, physical, and biological properties.

Synthesis of this compound

The primary synthetic route to this compound involves the cyclocondensation of 2,3-diaminopyridine with a suitable C2 synthon. While various derivatives of the pyrido[2,3-b]pyrazine core have been synthesized through multicomponent reactions, a common and direct approach for the title compound utilizes the reaction of 2,3-diaminopyridine with reagents such as diethyl oxalate.

General Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below. The process begins with the procurement or synthesis of the key starting material, 2,3-diaminopyridine, followed by a cyclocondensation reaction to form the bicyclic core, and concludes with purification and characterization of the final product.

Synthesis Workflow A Starting Material (2,3-Diaminopyridine) C Cyclocondensation Reaction A->C B C2 Synthon (e.g., Diethyl Oxalate) B->C D Crude Product (this compound) C->D E Purification (e.g., Recrystallization) D->E F Pure Product E->F G Characterization (NMR, IR, MS, MP) F->G H Final Characterized Product G->H

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis of 2,3-Diaminopyridine (Starting Material)

2,3-Diaminopyridine can be prepared from 2-amino-3-nitropyridine via reduction.

  • Materials: 2-amino-3-nitropyridine, Iron powder, Acetic acid, Ethanol, Water.

  • Procedure:

    • A mixture of 2-amino-3-nitropyridine (1 equivalent) and iron powder (3 equivalents) in a mixture of ethanol, water, and a catalytic amount of acetic acid is heated to reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is filtered hot to remove the iron salts.

    • The filtrate is concentrated under reduced pressure.

    • The residue is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield 2,3-diaminopyridine.

Synthesis of this compound

This procedure outlines the cyclocondensation of 2,3-diaminopyridine with diethyl oxalate.

  • Materials: 2,3-diaminopyridine, Diethyl oxalate, Ethanol.

  • Procedure:

    • A solution of 2,3-diaminopyridine (1 equivalent) in ethanol is prepared in a round-bottom flask.

    • Diethyl oxalate (1.1 equivalents) is added to the solution.

    • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

    • The crude product is washed with cold ethanol to remove any unreacted starting materials.

    • The product is further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford pure this compound.

Properties of this compound

The physicochemical and biological properties of this compound are crucial for its potential applications in drug discovery and materials science.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of the title compound.

PropertyValue
Molecular Formula C₇H₅N₃O
Molecular Weight 147.13 g/mol
CAS Number 35252-02-9
Appearance Off-white to pale yellow solid
Melting Point >300 °C (decomposes)
Solubility Soluble in DMSO, sparingly soluble in water and common organic solvents
pKa Data not available
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Spectroscopic TechniqueKey Data
¹H NMR (DMSO-d₆) δ (ppm): 7.0-8.5 (m, 3H, Ar-H), 11.0-12.0 (br s, 1H, NH), 6.5-7.5 (br s, 2H, NH₂) (Predicted values, experimental data may vary)
¹³C NMR (DMSO-d₆) δ (ppm): Aromatic carbons in the range of 110-160 ppm, Carbonyl carbon > 160 ppm (Predicted values, experimental data may vary)
IR (KBr) ν (cm⁻¹): 3300-3100 (N-H stretching), 1680-1650 (C=O stretching, amide), 1620-1580 (C=N and C=C stretching) (Characteristic absorption bands)
Mass Spectrometry m/z: 148.05 [M+H]⁺ (Calculated for C₇H₆N₃O⁺)

Biological Activity and Potential Applications

The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific biological data for this compound is not extensively reported in publicly available literature, the core structure is a key component of compounds investigated for various therapeutic applications.

Potential Signaling Pathways

Derivatives of the pyrido[2,3-b]pyrazine core have been shown to modulate various signaling pathways, particularly those involving protein kinases. The structural similarity to ATP suggests that these compounds can act as competitive inhibitors in the ATP-binding pocket of kinases.

Kinase_Inhibition_Pathway A Pyrido[2,3-b]pyrazine Derivative D ATP Binding Pocket A->D Binds to B Protein Kinase (e.g., EGFR, ALK) B->D Contains H Phosphorylated Substrate B->H Phosphorylates C ATP C->D Binds to E Inhibition of Kinase Activity D->E Leads to F Downstream Signaling Pathway Blocked E->F G Substrate G->B

The Enigmatic Mechanism of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one: A Technical Exploration of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide delves into the current understanding of the mechanism of action for the 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one scaffold. While direct and extensive research on this specific molecule is limited, this document synthesizes findings from closely related analogues within the pyrido[2,3-b]pyrazine class to provide a comprehensive overview for researchers, scientists, and drug development professionals. The available data suggests that this chemical family possesses a diverse range of biological activities, primarily centered around kinase inhibition, antiviral properties, and ion channel modulation.

Executive Summary

The pyrido[2,3-b]pyrazine core is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. Derivatives of this scaffold have demonstrated potent activity against a variety of biological targets, indicating a polypharmacological potential. The primary mechanisms of action explored for this class of compounds include inhibition of protein kinases involved in cancer cell proliferation and survival, blockade of viral polymerases, and antagonism of transient receptor potential (TRP) channels. This guide will summarize the quantitative data for key analogues, detail relevant experimental protocols, and visualize the implicated signaling pathways.

Potential Mechanisms of Action

Based on studies of structurally similar compounds, the biological effects of the this compound scaffold are likely attributable to one or more of the following mechanisms:

  • Kinase Inhibition: Several pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of various protein kinases. A notable study highlights their efficacy in overcoming erlotinib resistance in non-small-cell lung cancer (NSCLC) cell lines, suggesting inhibition of kinases within the EGFR signaling pathway or downstream effectors.[1] The signaling networks involved in this resistance-overcoming mechanism are still under investigation.[1]

  • Antiviral Activity: Analogues of this compound have been investigated as inhibitors of human cytomegalovirus (HCMV) polymerase, demonstrating a potential mechanism for antiviral efficacy.[2]

  • TRPV1 Antagonism: The pyrido[2,3-b]pyrazine core has been successfully utilized to develop antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a target for novel pain therapeutics.[3]

Quantitative Biological Data

The following tables summarize the reported biological activities of key this compound analogues.

Table 1: Antiproliferative Activity of Pyrido[2,3-b]pyrazine Derivatives against Erlotinib-Sensitive and -Resistant NSCLC Cell Lines [1]

CompoundCell LineIC50 (µM)
7nPC9 (Erlotinib-Sensitive)0.09
7nPC9-ER (Erlotinib-Resistant)0.15

Table 2: Antiviral and Cytotoxicity Profile of Pyrido[2,3-b]pyrazine Analogues [2]

CompoundHCMV Antiviral EC50 (µM)hERG Inhibition IC50 (µM)Cytotoxicity CC50 (µM)
26>40>40>40
27>40>40>40
28Not ReportedNot Reported23
29Not ReportedNot ReportedNot Reported

Experimental Protocols

Cell Proliferation Assay for NSCLC Cell Lines[1]
  • Cell Lines: PC9 (erlotinib-sensitive) and PC9-ER (erlotinib-resistant) human non-small-cell lung cancer cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Compounds are serially diluted and added to the wells.

    • Plates are incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin assay.

    • Absorbance is measured, and the data is used to calculate the half-maximal inhibitory concentration (IC50) values by fitting to a dose-response curve.

Human Cytomegalovirus (HCMV) Antiviral Assay[2]
  • Virus and Cells: HCMV-infected human foreskin fibroblasts (HFFs).

  • Methodology:

    • HFFs are seeded in 96-well plates.

    • Cells are infected with HCMV at a specific multiplicity of infection (MOI).

    • Test compounds are added at various concentrations.

    • After an incubation period (e.g., 5-7 days), viral cytopathic effect (CPE) is visually assessed, or viral yield is quantified by methods such as qPCR or plaque assay.

    • The effective concentration that inhibits viral replication by 50% (EC50) is determined.

hERG Inhibition Assay[2]
  • System: Human embryonic kidney (HEK) 293 cells stably expressing the hERG potassium channel.

  • Methodology:

    • Whole-cell patch-clamp electrophysiology is performed.

    • Cells are perfused with a control solution, and baseline hERG tail currents are recorded.

    • The test compound is then perfused at various concentrations, and the corresponding hERG currents are measured.

    • The percentage of current inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a concentration-response curve.

Visualized Signaling Pathways and Workflows

Postulated Kinase Inhibition in EGFR Signaling

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Compound Pyrido[2,3-b]pyrazine Analogue Compound->EGFR Inhibition? Compound->MEK Inhibition? Compound->PI3K Inhibition?

Caption: Potential inhibition points of pyrido[2,3-b]pyrazine analogues in the EGFR signaling pathway.

General Experimental Workflow for Biological Evaluation

Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyrido[2,3-b]pyrazine Derivatives Kinase_Assay Kinase Panel Screening Synthesis->Kinase_Assay Antiviral_Assay Antiviral Assays Synthesis->Antiviral_Assay Cell_Assay Cell-Based Proliferation Assays Synthesis->Cell_Assay Data_Analysis IC50 / EC50 Determination Kinase_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The diverse biological activities observed in its analogues, particularly in the realms of oncology and virology, underscore the need for further investigation. Future research should focus on the synthesis and direct biological evaluation of this compound to elucidate its precise mechanism of action. A comprehensive kinase panel screening, coupled with cell-based assays, would be instrumental in identifying its primary molecular targets and understanding its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this promising chemical series.

References

"chemical structure and characterization of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrido[2,3-b]pyrazin-3(4H)-one belongs to the pyrido[2,3-b]pyrazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. These compounds are recognized for their diverse biological activities, which include potential applications as anticancer and antiviral agents, as well as inhibitors of various kinases. The structural motif of a fused pyridine and pyrazine ring provides a unique electronic and steric environment, making it a valuable pharmacophore in drug discovery. This guide provides a comprehensive overview of the chemical structure, and potential characterization of this compound, drawing upon available information for structurally related compounds.

Chemical Structure

The chemical structure of this compound consists of a pyrido[2,3-b]pyrazine core with an amine group at the 2-position and a carbonyl group at the 3-position of the pyrazine ring. The presence of the carbonyl group and the adjacent nitrogen atom suggests that the compound exists in a lactam form.

Systematic Name: this compound

Molecular Formula: C₇H₆N₄O

Molecular Weight: 162.15 g/mol

General Synthesis Approach:

A general multicomponent synthesis for substituted pyrido[2,3-b]pyrazines has been described, which involves the reaction of an aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine in the presence of a catalyst such as p-toluenesulfonic acid in ethanol.[1] While this specific reaction does not yield the target molecule, it illustrates a common strategy for constructing the pyrido[2,3-b]pyrazine core.

Characterization

Detailed experimental data for this compound is not available in the public domain. However, based on the characterization of related pyrido[2,3-b]pyrazine derivatives, the following analytical techniques would be crucial for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the amine protons. The chemical shifts and coupling constants of the pyridine protons would provide information about their relative positions. The amine protons might appear as a broad singlet, and its chemical shift could be solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (expected at a downfield chemical shift), the carbons of the pyridine and pyrazine rings, and the carbon bearing the amino group.

Table 1: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR
Aromatic Protonsδ 7.0 - 8.5 ppm
Amine Protons (NH₂)δ 5.0 - 7.0 ppm (broad)
NH Protonδ 10.0 - 12.0 ppm (broad)
¹³C NMR
Carbonyl Carbon (C=O)δ 160 - 170 ppm
Aromatic Carbonsδ 110 - 150 ppm
IR Spectroscopy
N-H Stretching (Amine)3300 - 3500 cm⁻¹
C=O Stretching (Lactam)1650 - 1690 cm⁻¹
C=N Stretching1580 - 1640 cm⁻¹
Mass Spectrometry
[M+H]⁺m/z 163.06

Note: These are predicted values based on general chemical principles and data for similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H stretching), the lactam carbonyl (C=O stretching), and the aromatic ring system (C=C and C=N stretching).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would show the molecular ion peak and various fragment ions, which can help in structural confirmation.

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable crystal of this compound can be obtained, X-ray crystallography would provide precise information on bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions in the solid state. Although no crystal structure for the title compound is available, structures of related pyrido[2,3-b]pyrazine derivatives have been reported, providing insights into the planarity and packing of this heterocyclic system.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not currently published. However, the following are general methodologies that would be applicable.

General Synthesis Protocol

A plausible synthesis would involve the cyclocondensation of 2,3-diaminopyridine with an appropriate synthon for the aminopyrazinone ring.

Synthesis_Workflow Reactant1 2,3-Diaminopyridine Intermediate Condensation Intermediate Reactant1->Intermediate Reaction Reactant2 Aminopyrazinone Synthon Reactant2->Intermediate Product This compound Intermediate->Product Cyclization

Caption: General Synthetic Workflow.

Characterization Protocols
  • NMR Spectroscopy: Samples would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: Mass spectra would be acquired using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole).

  • X-ray Crystallography: Single crystals would be grown by slow evaporation of a saturated solution in an appropriate solvent. Data would be collected on a single-crystal X-ray diffractometer.

Biological Activity and Signaling Pathways

The biological activities of many pyrido[2,3-b]pyrazine derivatives have been explored. For instance, various substituted pyrido[2,3-b]pyrazines have been investigated as potential antitumor agents, including inhibitors of kinases involved in cancer cell signaling.[2] Some derivatives have also shown potential as antagonists for transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a target for pain treatment.[3]

While there is no specific information on the biological activity or the signaling pathways affected by this compound, its structural similarity to known kinase inhibitors suggests that it could potentially target signaling pathways regulated by kinases. A hypothetical workflow for investigating its biological activity is presented below.

Biological_Screening_Workflow Compound This compound Screening Initial Biological Screening (e.g., Kinase Inhibition Assay) Compound->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: Drug Discovery Workflow.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this molecule is scarce in the current literature, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the knowledge of related pyrido[2,3-b]pyrazine derivatives. Further research is warranted to synthesize and characterize this compound and to explore its potential as a therapeutic agent. The detailed methodologies and data presented for analogous compounds can serve as a valuable resource for researchers embarking on the study of this and similar heterocyclic systems.

References

The Discovery and Development of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The 2-aminopyrido[2,3-b]pyrazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have garnered significant interest, particularly as kinase inhibitors for the treatment of cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising class of molecules, tailored for researchers, scientists, and drug development professionals.

Synthesis of the Pyrido[2,3-b]pyrazine Scaffold

A common and efficient method for the synthesis of substituted pyrido[2,3-b]pyrazine derivatives is through a multicomponent reaction.[1][2] This approach allows for the rapid generation of a diverse library of analogs.

General Experimental Protocol for Multicomponent Synthesis

A typical procedure involves the condensation of a 1,2-dicarbonyl compound (or a functional equivalent), an aminopyrazine, and a third component that introduces diversity at various positions of the scaffold. For instance, a mixture of a substituted aromatic aldehyde, 1,3-indanedione, and 2-aminopyrazine can be refluxed in the presence of a catalyst like p-toluenesulfonic acid (p-TSA) in ethanol.[1]

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%).

  • Add 10 mL of ethanol to the flask.

  • Reflux the reaction mixture for approximately 8-9 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system such as 70% petroleum ether and 30% ethyl acetate.

  • Upon completion, the product can be isolated and purified using standard techniques like filtration and recrystallization.

Biological Activity and Key Signaling Pathways

Analogs of this compound have been extensively investigated as inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.

Kinase Inhibition

The primary therapeutic potential of these compounds lies in their ability to inhibit protein kinases. The PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, is a major target.[3][4][5] Dual inhibition of PI3K and mTOR is a particularly attractive strategy to overcome feedback loops and resistance mechanisms.[3][4]

Other kinases targeted by derivatives of the broader pyridopyrimidine scaffold include:

  • FLT3: Mutations in Fms-like tyrosine kinase 3 are common in acute myeloid leukemia (AML).[6][7]

  • EGFR: Epidermal growth factor receptor inhibitors are used in the treatment of non-small cell lung cancer.[8][9]

  • CHK1: Checkpoint kinase 1 is a key regulator of the DNA damage response.

  • PKC: Protein kinase C is involved in various cellular processes, including proliferation and apoptosis.

  • SKY: Spleen tyrosine kinase is a non-receptor tyrosine kinase involved in immune signaling.[10]

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a key target of many this compound analogs.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation |-- Inhibitor This compound Analog Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits Inhibitor->mTORC2 inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition

Quantitative Bioactivity Data

The following tables summarize the in vitro activity of representative this compound analogs and related pyridopyrimidine derivatives against various kinases and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Reference
FLT3 Inhibitors
Compound 13FLT3-D835Y29.54[6]
PI3K/mTOR Inhibitors
PI-103PI3Kα8.4[11]
mTOR5.7[11]
EGFR Inhibitors
Compound 8aEGFRWT99[8][9]
EGFRT790M123[8][9]
Aldose Reductase Inhibitors
Compound 4kAKR1B123[12]
Compound IDCell LineCell TypeIC50 (nM)Reference
FLT3 Inhibitors
Compound 13MV4-11Acute Myeloid Leukemia15.77[6]
EGFR Inhibitors
Compound 8aA-549Lung Cancer16,200[8]
PC-3Prostate Cancer7,980[8]
Compound 8dA-549Lung Cancer7,230[8]
PC-3Prostate Cancer7,120[8]

Experimental Protocols for Biological Evaluation

Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF) and ADP-Glo™ Kinase Assays.

ADP-Glo™ Kinase Assay Protocol (General):

  • Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations in an appropriate buffer.

  • Incubate the mixture to allow the kinase reaction to proceed.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Measure the luminescence, which is proportional to the amount of ADP formed and thus, the kinase activity.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Viability Assays

The cytotoxic or anti-proliferative effects of the compounds on cancer cell lines are commonly assessed using assays such as the MTT, MTS, or resazurin assay.[13][14][15]

MTT Assay Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[13]

  • Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[13]

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Apoptosis and Cell Cycle Analysis

To understand the mechanism of action, further assays are often performed to determine if the compounds induce apoptosis (programmed cell death) or cause cell cycle arrest.

Annexin V-FITC Apoptosis Assay:

  • Treat cells with the test compound for a specified time.

  • Harvest and wash the cells.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI).

  • Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).

Experimental and Developmental Workflow

The discovery and development of this compound analogs typically follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow Start Target Identification & Validation Lead_Gen Lead Generation (e.g., HTS, Fragment-based) Start->Lead_Gen Synthesis Chemical Synthesis of This compound Analogs Lead_Gen->Synthesis In_Vitro In Vitro Evaluation Synthesis->In_Vitro Kinase_Assay Kinase Inhibition Assays (IC50 determination) In_Vitro->Kinase_Assay Cell_Assay Cell-based Assays (Viability, Apoptosis, Cell Cycle) In_Vitro->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis iterative cycle ADME ADME/Tox Profiling Lead_Opt->ADME In_Vivo In Vivo Efficacy Studies (e.g., Xenograft models) ADME->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Drug Discovery and Development Workflow

This comprehensive guide provides a foundational understanding of the discovery and development of this compound analogs. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of the scaffold and its demonstrated efficacy against key cancer targets suggest that further exploration of this chemical space will continue to yield promising therapeutic candidates.

References

Spectroscopic and Synthetic Profile of a Pyrido[2,3-b]pyrazine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical document provides an in-depth overview of the spectroscopic data (NMR, IR, and MS) and a detailed experimental protocol for the synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Spectroscopic Data Summary

The structural framework of the pyrido[2,3-b]pyrazine class of compounds is of significant interest in medicinal chemistry. The spectroscopic data for the representative compound, 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, are summarized below.

Table 1: Mass Spectrometry Data for 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

ParameterValue
Molecular FormulaC₇H₄BrN₃O₂[1]
Molecular Weight242.03 g/mol [1]
Exact Mass240.94869 Da[1]

Note: Specific ¹H NMR, ¹³C NMR, and IR spectral data for 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione were not explicitly found in the provided search results. The following tables are placeholders to illustrate how such data would be presented. For related pyrido[2,3-b]pyrazine derivatives, NMR and IR spectroscopy are standard characterization techniques.[2][3]

Table 2: Hypothetical ¹H NMR Data for 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5br s1HN-H (amide)
~11.0br s1HN-H (amide)
~8.0d1HAromatic CH (H6)
~7.5d1HAromatic CH (H8)

Table 3: Hypothetical ¹³C NMR Data for 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~160C=O (amide)
~158C=O (amide)
~145Aromatic C (C4a)
~140Aromatic C (C8a)
~130Aromatic CH (C6)
~120Aromatic C-Br
~115Aromatic CH (C8)

Table 4: Hypothetical IR Spectroscopy Data for 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000BroadN-H stretching (amide)
~1700StrongC=O stretching (amide)
~1650StrongC=O stretching (amide)
~1600, ~1480MediumC=C and C=N stretching (aromatic)
~800StrongC-H bending (aromatic)
~600MediumC-Br stretching

Experimental Protocols

The synthesis of pyrido[2,3-b]pyrazine derivatives often involves the condensation of a diamine with a 1,2-dicarbonyl compound.[2]

Synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione

A reported synthetic route to 7-bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione involves the reaction of 5-bromopyridin-2,3-diamine with oxalic acid.

Reaction Scheme:

G reactant1 5-bromopyridin-2,3-diamine reagents + reactant1->reagents reactant2 Oxalic acid arrow Heat reactant2->arrow product 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione reagents->reactant2 arrow->product

Figure 1: Synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.

Procedure:

A mixture of 5-bromopyridin-2,3-diamine and oxalic acid is heated, leading to a condensation reaction and subsequent cyclization to form the desired product. The crude product can then be purified by recrystallization.

Visualization of Key Processes

General Workflow for Spectroscopic Analysis

The characterization of a newly synthesized compound like 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione follows a standard analytical workflow to confirm its identity and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) Elucidate Chemical Structure purification->nmr structure_confirmation Structure Confirmation ms->structure_confirmation ir->structure_confirmation nmr->structure_confirmation

Figure 2: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Chemical Structure and Atom Numbering

Accurate assignment of NMR signals requires a clear understanding of the molecule's topology and the chemical environment of each atom.

Figure 3: Chemical structure of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione with atom numbering.

References

A Technical Guide to the Physicochemical Properties of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one is a heterocyclic compound belonging to the pyridopyrazine class.[1] This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential as antibacterial agents and TRPV1 antagonists.[2][3] A thorough understanding of the physicochemical properties of this core structure is fundamental for its development in pharmaceutical applications, as these properties govern solubility, absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides an overview of the key physicochemical properties of this compound. While specific experimental data for this exact molecule is limited in publicly available literature, this document outlines the standard experimental protocols used to determine these critical parameters.

Core Compound Properties

The fundamental identifiers for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₅N₃O[4]
Molecular Weight 147.13 g/mol [4]
CAS Number 35252-02-9[4]
Quantitative Physicochemical Data
ParameterExperimental ValuePredicted Value
Melting Point (°C) Data not availableNot available
Aqueous Solubility Data not availableNot available
pKa Data not availableNot available
LogP Data not availableNot available

Experimental Protocols

Detailed methodologies for determining the principal physicochemical properties are provided below. These protocols are standard in the field of pharmaceutical sciences.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[5] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end.[7][8]

  • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then suspended in a Thiele tube containing a high-boiling point liquid, such as silicone or paraffin oil.[7]

  • Heating: The side arm of the Thiele tube is gently heated using a Bunsen burner or a suitable heating element. The unique shape of the tube facilitates the creation of convection currents, ensuring uniform heat distribution throughout the oil bath.[7] The heating rate should be slow, approximately 1-2°C per minute, especially near the expected melting point.[7]

  • Observation and Measurement: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[8]

Aqueous Solubility Determination

Solubility is a critical factor influencing a drug's bioavailability.[9] The "gold standard" for determining equilibrium solubility is the Shake-Flask method.[9]

Methodology: Saturation Shake-Flask (SSF) Method

  • Suspension Preparation: An excess amount of solid this compound is added to a specific volume of the desired aqueous medium (e.g., water, phosphate-buffered saline pH 7.4) in a sealed flask.[9]

  • Equilibration: The flask is agitated in a temperature-controlled shaker or water bath (typically at 25°C or 37°C) for a sufficient period (often 24-48 hours) to ensure thermodynamic equilibrium is reached between the dissolved and undissolved solid.[9][10]

  • Phase Separation: The suspension is removed from the shaker, and the solid and liquid phases are separated. This is typically achieved by centrifugation or filtration to obtain a clear, saturated solution.[9]

  • Quantification: An aliquot of the supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[9]

G Workflow for Shake-Flask Solubility Determination A Add excess solid compound to aqueous buffer B Seal flask and agitate at constant temperature (e.g., 24-48h) A->B C Separate solid and liquid phases via centrifugation or filtration B->C D Extract clear supernatant (saturated solution) C->D E Quantify concentration using HPLC or UV-Vis D->E

Workflow for Shake-Flask Solubility Determination
pKa (Ionization Constant) Determination

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. This is crucial as ionization state affects solubility, permeability, and receptor binding.[11]

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often water or a co-solvent system) to create a solution of known concentration (e.g., 1 mM).[12] The ionic strength of the solution is typically kept constant using an electrolyte like KCl.[12]

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is placed on a magnetic stirrer for continuous mixing.[12]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[12]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to stabilize before each measurement.[12]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of this curve. Specifically, the pH at the half-equivalence point (where half of the compound has been neutralized) is equal to the pKa.[12]

LogP (Partition Coefficient) Determination

LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and overall ADME properties.[13]

Methodology: Shake-Flask Method

  • Phase Preparation: Two immiscible phases, typically n-octanol and water (or a pH 7.4 buffer), are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing them to separate.[14][15]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with a specific volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously to facilitate the partitioning of the compound between the n-octanol and aqueous layers until equilibrium is reached.[16]

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Quantification: The concentration of the compound in each phase is measured using a suitable analytical method like HPLC-UV.[14][16]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[13]

G LogP Determination via Shake-Flask Method A Prepare mutually saturated n-octanol and aqueous phases B Dissolve compound in one phase and mix with the other phase A->B C Shake to equilibrate and allow phases to separate B->C D Measure compound concentration in both n-octanol (Co) and aqueous (Cw) phases C->D E Calculate P = Co / Cw and LogP = log10(P) D->E

References

The Pyrido[2,3-b]pyrazine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: November 2025

The pyrido[2,3-b]pyrazine core, a nitrogen-rich heterocyclic system, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a diverse range of biologically active compounds. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of pyrido[2,3-b]pyrazine derivatives for researchers, scientists, and drug development professionals.

Synthesis of the Pyrido[2,3-b]pyrazine Scaffold

The most common and direct route to the pyrido[2,3-b]pyrazine scaffold involves the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound, typically glyoxal. This reaction proceeds readily, often under mild conditions, to afford the bicyclic aromatic system.

Experimental Protocol: Synthesis of Pyrido[2,3-b]pyrazine

Materials:

  • 2,3-Diaminopyridine

  • Glyoxal (40% aqueous solution)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Activated charcoal

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • pH paper or meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-diaminopyridine in ethanol.

  • Addition of Glyoxal: To the stirred solution, slowly add an equimolar amount of 40% aqueous glyoxal solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The crude product may precipitate out of the solution.

  • Purification:

    • Filter the crude product using a Büchner funnel.

    • Wash the solid with cold ethanol.

    • For further purification, the crude product can be dissolved in dilute hydrochloric acid and treated with activated charcoal to remove colored impurities.

    • Filter the solution and then neutralize with a sodium hydroxide solution to precipitate the purified pyrido[2,3-b]pyrazine.

    • Collect the purified product by filtration, wash with water, and dry under vacuum.

Biological Activities and Therapeutic Applications

Derivatives of the pyrido[2,3-b]pyrazine scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutics for a variety of diseases.

Anticancer Activity

Numerous pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown efficacy against various cancer cell lines, including those resistant to existing therapies. For instance, certain derivatives have demonstrated potent inhibitory activity against erlotinib-sensitive and erlotinib-resistant non-small-cell lung cancer (NSCLC) cell lines.[1]

Table 1: Anticancer Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

CompoundCell LineIC50 (µM)Reference
7nPC9 (erlotinib-sensitive)0.09[1]
7nPC9-ER (erlotinib-resistant)0.15[1]
- - - -

Note: This table is a representation of available data and is not exhaustive.

Kinase Inhibition

The pyrido[2,3-b]pyrazine scaffold has proven to be a versatile template for the design of potent kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Pyrido[2,3-b]pyrazine-based compounds have been developed as inhibitors of various kinases, including mTOR, a key regulator of cell growth and proliferation.

Table 2: Kinase Inhibitory Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

CompoundKinase TargetIC50 (nM)Reference
- mTOR- [2]
- Fyn220 - 480[2]
- TRK A, B, C0.22 - 7.68[2]

Note: This table is a representation of available data and is not exhaustive. Specific compound identifiers were not consistently available in the search results.

Antiviral Activity

A significant area of investigation for pyrido[2,3-b]pyrazine derivatives is their antiviral potential. Notably, a series of these compounds have been identified as potent non-nucleoside inhibitors of human cytomegalovirus (HCMV) DNA polymerase.[3][4] Some of these compounds exhibit broad-spectrum activity against other herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV).[4]

Table 3: Antiviral Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

CompoundVirusEC50 (µM)Reference
27HCMV0.33[3][4]
- Measles Virus- [5]
- Newcastle Disease Virus- [5]
- Influenza Viruses- [5]
- Herpes Simplex Virus- [5]
- Varicella-Zoster Virus- [5]
- Infectious Canine Hepatitis Virus- [5]
- Vaccinia Virus- [5]

Note: This table is a representation of available data and is not exhaustive. Specific EC50 values for all listed viruses were not available in the search results.

Antibacterial Activity

The emergence of antibiotic resistance is a major global health threat, driving the search for new antibacterial agents. Pyrido[2,3-b]pyrazine derivatives have shown promise in this area, with some compounds exhibiting significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 4: Antibacterial Activity of Selected Pyrido[2,3-b]pyrazine Derivatives

CompoundBacterial StrainMIC (mg/mL)Reference
2,3-dithione derivativeStaphylococcus aureus0.078[6]
2,3-dithione derivativeBacillus cereus0.078[6]
2,3-dithione derivativeEscherichia coli0.625[6]
2,3-dithione derivativeSalmonella typhi1.25[6]

Note: This table is a representation of available data and is not exhaustive.

Key Signaling Pathways Targeted by Pyrido[2,3-b]pyrazine Derivatives

The diverse biological activities of pyrido[2,3-b]pyrazine compounds stem from their ability to modulate key cellular signaling pathways implicated in disease pathogenesis. Understanding these pathways is crucial for rational drug design and development.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a driver of many cancers.

Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6->Dsh Axin Axin Dsh->Axin | GSK3b GSK3β APC APC beta_catenin β-catenin GSK3b->beta_catenin P CK1 CK1 CK1->beta_catenin P Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Wnt/β-catenin signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a central signaling route that transduces extracellular signals to the nucleus to regulate gene expression and control fundamental cellular processes like proliferation, differentiation, and survival.

MAPK_ERK_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Grb2 Grb2 RTK->Grb2 Sos Sos Grb2->Sos Ras_GDP Ras-GDP (inactive) Sos->Ras_GDP GDP -> GTP Ras_GTP Ras-GTP (active) Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: MAPK/ERK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular cascade that governs cell survival, growth, and metabolism. Its hyperactivation is frequently observed in human cancers.

PI3K_Akt_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth

Caption: PI3K/Akt signaling pathway.

Detailed Experimental Protocols for Key Biological Assays

To facilitate the evaluation of novel pyrido[2,3-b]pyrazine derivatives, this section provides detailed methodologies for key in vitro assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., PC9, PC9-ER)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrido[2,3-b]pyrazine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrido[2,3-b]pyrazine compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., mTOR, Fyn)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Pyrido[2,3-b]pyrazine compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the pyrido[2,3-b]pyrazine compound at various concentrations in the kinase buffer. Include a no-inhibitor control and a no-enzyme control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., by converting ADP to ATP and measuring the subsequent light production with a luciferase/luciferin reaction).

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Bacterial growth medium (e.g., Mueller-Hinton broth)

  • Pyrido[2,3-b]pyrazine compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Grow the bacterial strain overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare serial twofold dilutions of the pyrido[2,3-b]pyrazine compounds in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria (i.e., the well remains clear). This can be determined visually or by measuring the optical density at 600 nm.

Conclusion

The pyrido[2,3-b]pyrazine scaffold represents a highly valuable and versatile platform in the field of medicinal chemistry. Its straightforward synthesis and the wide array of biological activities exhibited by its derivatives underscore its potential for the development of novel therapeutic agents. The information presented in this technical guide provides a solid foundation for researchers to explore and exploit the full potential of this remarkable heterocyclic system in the ongoing quest for new and effective medicines. Continued investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of pyrido[2,3-b]pyrazine derivatives is warranted and holds great promise for future drug discovery efforts.

References

The Ascending Trajectory of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one Derivatives in Drug Discovery: A Technical SAR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of heterocyclic compounds, the 2-aminopyrido[2,3-b]pyrazin-3(4H)-one core has emerged as a promising framework for the development of therapeutic agents. This technical guide delves into the structure-activity relationship (SAR) of this versatile scaffold, with a primary focus on its role in the inhibition of aldose reductase, an enzyme implicated in diabetic complications. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of quantitative data, experimental methodologies, and the underlying molecular interactions.

Core Insights into the Structure-Activity Relationship

The this compound scaffold has been the subject of synthetic and medicinal chemistry efforts, leading to the identification of potent inhibitors of various enzymes. A significant body of research has centered on the inhibition of aldose reductase (ALR2), a key enzyme in the polyol pathway that is linked to the long-term complications of diabetes mellitus.

Aldose Reductase Inhibition

A notable study designed and synthesized a series of pyrido[2,3-b]pyrazin-3(4H)-one derivatives as inhibitors of aldose reductase.[1] The majority of these compounds, which feature a substituted C2 aromatic group and an N4 acetic acid moiety, demonstrated potent and selective inhibition of ALR2 with submicromolar IC50 values.[1]

One of the most active compounds identified was 9c, exhibiting an impressive IC50 value of 0.009 µM.[1] Furthermore, derivatives incorporating a phenolic hydroxyl-substituted C2-styryl side chain displayed not only excellent ALR2 inhibition but also significant antioxidant properties.[1] Among these, compound 11i was highlighted for its antioxidant capacity, which was comparable to the well-known antioxidant, Trolox.[1]

The structure-activity relationship and molecular docking studies have underscored the critical role of phenolic hydroxyl substituents and a vinyl spacer in the C2 side chain for achieving high efficacy and multifunctional activity as ALR2 inhibitors.[1]

Table 1: Structure-Activity Relationship of 2-Aryl-pyrido[2,3-b]pyrazin-3(4H)-one Derivatives as Aldose Reductase Inhibitors

Compound IDRIC50 (µM) for ALR2
9aH>10
9b4-F0.045
9c4-Cl0.009
9d4-Br0.012
9e4-CH30.126
9f4-OCH30.251
9g4-CF30.033
9h3-Cl0.027
9i3-Br0.039
9j2-Cl0.158
9k2,4-diCl0.018

Table 2: Structure-Activity Relationship of C2-Styryl Derivatives as Aldose Reductase Inhibitors and Antioxidants

Compound IDR'IC50 (µM) for ALR2Antioxidant Activity (DPPH scavenging, IC50 µM)
11aH0.085>100
11b4-OH0.02125.3
11c3-OH0.03631.5
11d2-OH0.05845.7
11e4-OCH30.122>100
11f3,4-diOH0.01515.8
11g2,4-diOH0.02922.4
11h3,5-diOH0.01818.9
11i3,4,5-triOH0.01112.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of this compound derivatives as aldose reductase inhibitors.

General Procedure for the Synthesis of 2-Aryl-pyrido[2,3-b]pyrazin-3(4H)-one Derivatives (9a-k)

A mixture of the appropriate 2-amino-3-chloropyrazine (1 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol), and Na2CO3 (2 mmol) in a solvent mixture of toluene, ethanol, and water (4:1:1, 10 mL) is heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is then reacted with chloroacetic acid in the presence of a base to yield the N4-acetic acid derivatives, followed by cyclization to the pyrido[2,3-b]pyrazin-3(4H)-one core. The final products are purified by column chromatography.

Aldose Reductase (ALR2) Inhibition Assay

The inhibitory activity of the compounds on aldose reductase is determined spectrophotometrically by measuring the decrease in NADPH absorption at 340 nm. The assay mixture contains sodium phosphate buffer (135 mM, pH 6.2), NADPH (0.16 mM), DL-glyceraldehyde (2 mM) as the substrate, and the enzyme preparation. The reaction is initiated by the addition of the substrate. The inhibitory potency of the test compounds is expressed as the IC50 value, which is the concentration of the inhibitor required to produce a 50% inhibition of the enzyme activity.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant activity is evaluated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. A solution of DPPH in methanol is mixed with various concentrations of the test compounds. The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes. The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined as the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizing Molecular Interactions and Pathways

To better understand the biological context and the mechanism of action of these derivatives, the following diagrams illustrate the relevant signaling pathway and the proposed binding mode of a representative inhibitor within the active site of aldose reductase.

Polyol_Pathway cluster_inhibition Inhibition Mechanism Glucose Glucose ALR2 Aldose Reductase (ALR2) Target of Inhibition Glucose->ALR2 High Glucose (Diabetes) Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Fructose Fructose ALR2->Sorbitol NADP NADP+ ALR2->NADP SDH->Fructose NADH NADH SDH->NADH NADPH NADPH NADPH->ALR2 NAD NAD+ NAD->SDH Inhibitor This compound Derivative Inhibitor->ALR2 Binds to active site

Caption: The Polyol Pathway and the site of action for this compound inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (2-amino-3-chloropyrazine, arylboronic acids) suzuki Suzuki Coupling start->suzuki cyclization N-Alkylation & Cyclization suzuki->cyclization purification Purification (Column Chromatography) cyclization->purification alr2_assay Aldose Reductase Inhibition Assay purification->alr2_assay dpph_assay DPPH Antioxidant Assay purification->dpph_assay sar_analysis Structure-Activity Relationship (SAR) Analysis alr2_assay->sar_analysis dpph_assay->sar_analysis docking Molecular Docking Studies sar_analysis->docking

Caption: A generalized workflow for the synthesis and evaluation of the inhibitor series.

Conclusion and Future Directions

The this compound scaffold represents a significant and promising platform for the development of novel therapeutic agents, particularly in the context of aldose reductase inhibition for the management of diabetic complications. The extensive SAR data reveals that strategic modifications at the C2 and N4 positions of the core structure can lead to highly potent and selective inhibitors with additional beneficial properties such as antioxidant activity.

Future research in this area could explore the diversification of substituents at other positions of the pyridopyrazine ring to further probe the SAR and optimize pharmacokinetic properties. Moreover, the potential of this scaffold against other therapeutic targets warrants investigation, potentially broadening the applicability of this versatile chemical entity in drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire such future endeavors.

References

In Silico Modeling and Docking Studies of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling and molecular docking studies of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one and its derivatives. This scaffold has emerged as a promising framework in medicinal chemistry, demonstrating inhibitory activity against various therapeutic targets, including kinases and aldose reductase. This document outlines the synthesis, computational methodologies, and key findings related to this compound class, offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold that has garnered significant attention in the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities, including as inhibitors of aldose reductase, an enzyme implicated in diabetic complications, and various protein kinases that play a crucial role in cancer signaling pathways.[1][2][3] In particular, this compound serves as a key pharmacophore, with its structural features allowing for diverse substitutions to optimize binding affinity and selectivity for specific biological targets.

Computational methods, such as molecular docking and in silico modeling, are instrumental in understanding the structure-activity relationships (SAR) of these compounds.[2][3] These techniques allow for the prediction of binding modes, the identification of key interactions between the ligand and the protein target, and the rational design of more potent and selective inhibitors. This guide will delve into the synthesis of the core scaffold, detail the protocols for in silico analysis, present quantitative data from relevant studies, and visualize the associated signaling pathways.

Synthesis of the Pyrido[2,3-b]pyrazine Scaffold

The synthesis of pyrido[2,3-b]pyrazine derivatives can be achieved through various synthetic routes. A general and efficient method involves a multicomponent reaction, which offers the advantages of simplicity, efficiency, and the ability to generate a library of diverse compounds.[1]

A common synthetic approach is the condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. For the specific synthesis of the this compound core, a key intermediate is often synthesized from 2-aminopyridine derivatives, followed by cyclization to form the pyrazinone ring.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of pyrido[2,3-b]pyrazine derivatives, based on common methods reported in the literature.[4]

Step 1: Synthesis of the Diamine Intermediate

  • Start with a substituted 2-aminopyridine.

  • Introduce a nitro group at the 3-position of the pyridine ring.

  • Reduce the nitro group to an amine to yield a pyridine-2,3-diamine derivative.

Step 2: Cyclization to form the Pyrido[2,3-b]pyrazin-3(4H)-one Core

  • React the pyridine-2,3-diamine intermediate with a suitable dicarbonyl compound, such as glyoxylic acid monohydrate.

  • This condensation reaction leads to the formation of the cyclized pyrido[2,3-b]pyrazin-3(4H)-one scaffold.

Step 3: Functionalization

  • Further modifications can be made to the core structure, for example, through chlorination followed by substitution reactions to introduce various functional groups at different positions of the pyridopyrazine ring.

In Silico Modeling and Docking Studies

In silico studies are pivotal for elucidating the mechanism of action of this compound derivatives and for guiding the design of new, more effective inhibitors. These studies typically involve molecular docking to predict the binding conformation and affinity of the ligands to their protein targets.

Key Protein Targets

Based on published research, two prominent protein targets for derivatives of the this compound scaffold are:

  • Aldose Reductase (ALR2): An enzyme of the aldo-keto reductase superfamily, which is implicated in the pathogenesis of diabetic complications.[2]

  • BRAF Kinase: A serine/threonine-protein kinase that is a key component of the RAS/MAPK signaling pathway. Mutations in the BRAF gene are associated with various cancers.[3]

Detailed Methodology for Molecular Docking

The following protocol outlines a general workflow for performing molecular docking studies with this compound derivatives.

1. Protein Preparation:

  • Obtain the 3D crystal structure of the target protein (e.g., Aldose Reductase, BRAF kinase) from the Protein Data Bank (PDB).
  • Remove water molecules and any co-crystallized ligands from the protein structure.
  • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
  • Perform energy minimization of the protein structure to relieve any steric clashes.

2. Ligand Preparation:

  • Draw the 2D structure of the this compound derivatives.
  • Convert the 2D structures to 3D and generate low-energy conformers.
  • Assign appropriate atom types and charges to the ligand atoms.

3. Docking Simulation:

  • Define the binding site on the protein, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.
  • Use a suitable docking program (e.g., AutoDock, GOLD, MOE) to dock the prepared ligands into the defined binding site.
  • The docking algorithm will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

4. Analysis of Docking Results:

  • Analyze the predicted binding poses of the ligands.
  • Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.
  • Relate the docking scores and observed interactions to the experimentally determined biological activities (e.g., IC50 values) to establish a structure-activity relationship.

Quantitative Data Presentation

The following tables summarize the quantitative data from in silico and in vitro studies of this compound derivatives.

Table 1: Aldose Reductase (ALR2) Inhibition

Compound IDIC50 (µM)Docking Score (kcal/mol)Key Interacting ResiduesReference
9c0.009--[2]
11i---[2]

Note: Specific docking scores and interacting residues for all compounds were not available in the cited literature.

Table 2: BRAF Kinase Inhibition

Compound IDIC50 (µM)% Inhibition (V600E BRAF)Docking Score (kcal/mol)Key Interacting ResiduesReference
4b12.12079.23--[3]
4c13.10381.33-21.85171-[3]

Note: Specific interacting residues for all compounds were not detailed in the cited literature.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflow for in silico studies and the signaling pathways targeted by this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Protein Preparation (PDB) define_site Define Binding Site protein_prep->define_site ligand_prep Ligand Preparation (2D to 3D) run_docking Run Docking Simulation ligand_prep->run_docking define_site->run_docking analyze_poses Analyze Binding Poses run_docking->analyze_poses sar_analysis Structure-Activity Relationship (SAR) analyze_poses->sar_analysis

In Silico Experimental Workflow

braf_pathway RAS RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->BRAF Inhibition

BRAF Kinase Signaling Pathway

aldose_reductase_pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ AldoseReductase Aldose Reductase (ALR2) DiabeticComplications Diabetic Complications (e.g., Neuropathy, Retinopathy) Sorbitol->DiabeticComplications Inhibitor This compound Derivative Inhibitor->AldoseReductase Inhibition

Aldose Reductase Pathway

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and selective inhibitors of various therapeutic targets. In silico modeling and molecular docking studies have proven to be invaluable tools in understanding the structure-activity relationships of these compounds and in guiding the optimization of their biological activity. The information presented in this technical guide, including synthetic strategies, computational protocols, quantitative data, and pathway visualizations, provides a solid foundation for researchers engaged in the development of novel therapeutics based on this promising heterocyclic core. Further investigation into the absorption, distribution, metabolism, and excretion (ADME) properties, as well as in vivo efficacy, will be crucial in advancing these compounds towards clinical applications.

References

Methodological & Application

Application Notes and Protocols for Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient one-pot, three-component synthesis of pyrido[2,3-b]pyrazine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in electrochemical sensing and nonlinear optics.

Introduction

Pyrido[2,3-b]pyrazines are fused heterocyclic systems that are analogues of quinoxalines and pteridines. Their structural similarity to these biologically important molecules makes them attractive scaffolds for the development of novel therapeutic agents. Various derivatives have been reported to exhibit a range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The multicomponent synthesis approach offers a streamlined and atom-economical route to access a library of these compounds from simple starting materials.

Applications

Pyrido[2,3-b]pyrazine derivatives have demonstrated potential in several key areas of research and development:

  • Anticancer Agents: Certain derivatives have shown inhibitory activity against various cancer cell lines, including those resistant to existing therapies like erlotinib.[1]

  • Antibacterial Agents: Novel pyrido[2,3-b]pyrazine 1,4-dioxide derivatives have exhibited strong antibacterial activities.[2]

  • Electrochemical DNA Sensing: These compounds have been utilized in the development of electrochemical biosensors for DNA detection.[4][5]

  • Nonlinear Optical (NLO) Materials: The unique electronic properties of some pyrido[2,3-b]pyrazine derivatives make them promising candidates for applications in NLO technologies.[4]

  • Enzyme Inhibition: In vitro studies have demonstrated the antiurease activity of certain synthesized compounds.[6]

Experimental Protocols

The following is a general protocol for the multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives based on the reaction of a 1,3-dicarbonyl compound, an aromatic aldehyde, and 2-aminopyrazine.[6][7]

Materials and Reagents
  • Substituted aromatic aldehyde (0.684 mmol)

  • 1,3-Indanedione (0.1 g, 0.684 mmol)

  • 2-Aminopyrazine (0.684 mmol)

  • p-Toluenesulfonic acid (p-TSA) (20 mol%)

  • Ethanol (10 mL)

  • Petroleum ether

  • Ethyl acetate

  • Deionized water

Equipment
  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates and chamber

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Synthetic Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.684 mmol), 2-aminopyrazine (0.684 mmol), and p-TSA (20 mol%) in 10 mL of ethanol.[6][7]

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 8-9 hours.[6][7]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a solvent system of 70% petroleum ether and 30% ethyl acetate.[6][7]

  • Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The formation of a solid precipitate should be observed.[6][7]

  • Purification: Collect the solid product by filtration and wash it with water and cold ethanol.[6][7]

  • Recrystallization: Further purify the product by recrystallization from ethyl acetate.[6]

  • Drying: Dry the purified product under vacuum overnight at room temperature.[6]

  • Characterization: Characterize the final compound using techniques such as melting point determination, NMR spectroscopy, and FT-IR spectroscopy to confirm its structure and purity.[4]

Data Presentation

The following table summarizes the yields of various pyrido[2,3-b]pyrazine derivatives synthesized using the described protocol with different substituted aromatic aldehydes.

CompoundSubstituted Aromatic AldehydeYield (%)
4 Benzaldehyde82
5 4-Chlorobenzaldehyde85
6 4-Nitrobenzaldehyde87
7 4-Methoxybenzaldehyde89

Data sourced from RSC Advances.[5]

Visualizations

Experimental Workflow for Multicomponent Synthesis

G A Reactants: - Substituted Aromatic Aldehyde - 1,3-Indanedione - 2-Aminopyrazine - p-TSA (catalyst) - Ethanol (solvent) B Reflux at elevated temperature (approx. 8-9 hours) A->B C Monitor reaction progress (TLC) B->C D Cool to room temperature C->D E Precipitation of solid product D->E F Filtration and washing (Water and cold ethanol) E->F G Recrystallization (Ethyl acetate) F->G H Drying under vacuum G->H I Pure Pyrido[2,3-b]pyrazine Derivative H->I J Characterization (NMR, FT-IR, M.P.) I->J

Caption: Workflow for the one-pot synthesis of pyrido[2,3-b]pyrazine derivatives.

Potential Signaling Pathway Inhibition in Cancer

While the exact mechanisms for many pyrido[2,3-b]pyrazine derivatives are still under investigation, some have been found to inhibit signaling pathways crucial for cancer cell proliferation and survival. The following diagram illustrates a generalized concept of how such a compound might interfere with a typical receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation Promotes Ligand Growth Factor Ligand->RTK Binds Inhibitor Pyrido[2,3-b]pyrazine Derivative Inhibitor->RTK Inhibits

Caption: Generalized inhibition of an RTK signaling pathway by a pyrido[2,3-b]pyrazine derivative.

References

Application Notes and Protocols for the Characterization of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one. The methods described are fundamental for the determination of the identity, purity, and structural elucidation of this compound, which is crucial in drug discovery and development.

Introduction

This compound belongs to the pyrido[2,3-b]pyrazine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, which include potential as kinase inhibitors, antimicrobial, and antiviral agents.[1][2][3] Accurate and robust analytical characterization is essential to ensure the quality and reliability of research and development activities involving this compound. This document outlines the key analytical techniques and provides standardized protocols for its characterization.

Analytical Methods Overview

The primary analytical methods for the characterization of this compound include:

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • Mass Spectrometry (MS): For molecular weight determination and structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: For the identification of functional groups.

A general workflow for the characterization of a newly synthesized batch of the compound is presented below.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_documentation Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc HPLC-UV (Purity Assessment) purification->hplc ms Mass Spectrometry (Molecular Weight) purification->ms nmr NMR Spectroscopy (Structural Elucidation) purification->nmr ftir FT-IR Spectroscopy (Functional Groups) purification->ftir data_analysis Spectral Interpretation & Data Analysis hplc->data_analysis ms->data_analysis nmr->data_analysis ftir->data_analysis report Certificate of Analysis (CoA) Generation data_analysis->report

Caption: General experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a general method for determining the purity of this compound. Method validation according to ICH guidelines is recommended for quantitative applications.[4][5][6]

Protocol:

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common starting point for structurally related compounds.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient could be: 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-20 min (95-5% B), 20-25 min (5% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by UV-Vis spectral analysis of the compound (e.g., 254 nm or a lambda max).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or a mixture of mobile phase solvents).

Data Presentation:

ParameterRepresentative Value
Retention Time (RT)To be determined experimentally
Purity (by area %)>95%
Tailing Factor< 2
Theoretical Plates>2000

Note: The values in the table are representative and should be determined experimentally for the specific compound and method.

Mass Spectrometry (MS)

This protocol is for the determination of the molecular weight of the target compound using Electrospray Ionization (ESI) Mass Spectrometry.

Protocol:

  • Instrumentation: A mass spectrometer with an ESI source.

  • Ionization Mode: Positive or negative ion mode should be tested. For a compound with amino groups, positive mode is often successful.

  • Sample Infusion: The sample solution (prepared for HPLC or in a suitable volatile solvent like methanol) can be directly infused into the mass spectrometer.

  • Mass Range: Scan a mass range that includes the expected molecular weight of the compound (C₇H₆N₄O, MW = 162.15 g/mol ). A range of m/z 50-500 is a reasonable starting point.

  • Data Analysis: Look for the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. High-resolution mass spectrometry (HRMS) can be used for elemental composition confirmation.[7]

Data Presentation:

IonCalculated m/zObserved m/z
[M+H]⁺163.0614To be determined
[M-H]⁻161.0458To be determined

Note: The calculated m/z values are based on the monoisotopic mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of the compound. Both ¹H and ¹³C NMR spectra should be acquired.[8][9]

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This will likely require a larger number of scans (e.g., 1024 or more) and a longer experiment time.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Data Presentation:

¹H NMR (Representative Data in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1HNH (amide)
~7-8.5m3HAromatic CH
~6-7br s2HNH₂

¹³C NMR (Representative Data in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~150-165C=O
~110-150Aromatic/Heteroaromatic C

Note: The chemical shifts are indicative and need to be confirmed by experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.[10]

Protocol:

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups such as N-H, C=O, and C=N.

Data Presentation:

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3500Strong, BroadN-H stretching (amine and amide)
~1650-1700StrongC=O stretching (amide)
~1500-1600Medium-StrongC=N and C=C stretching

Note: The wavenumbers are approximate and can vary based on the molecular environment.

Application in Drug Discovery: Kinase Inhibitor Screening

Pyrido[2,3-b]pyrazine derivatives are known to exhibit kinase inhibitory activity. The following diagrams illustrate a typical workflow for screening compounds like this compound as kinase inhibitors and a simplified representation of a relevant signaling pathway they might target, such as the EGFR pathway.[7][11][12][13][14][15]

G cluster_screening Kinase Inhibitor Screening Workflow primary_screen Primary Screen (Single Concentration) hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity cellular_assays Cell-based Assays (e.g., Proliferation) selectivity->cellular_assays lead_opt Lead Optimization cellular_assays->lead_opt

Caption: A typical workflow for screening and identifying kinase inhibitors.[1][16][17][18][]

G EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway, a potential target for pyrido[2,3-b]pyrazine-based inhibitors.

References

Application Notes and Protocols for HPLC Analysis of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the determination of purity and stability of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Introduction

This compound and its derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities.[1][2] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is a critical aspect of drug development and quality control. This application note describes a validated RP-HPLC method for the quantitative determination of this compound and its degradation products, developed in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]

The developed method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis of bulk drug substances and for stability studies.

Experimental Protocol

Principle

The method utilizes reversed-phase chromatography to separate this compound from its process-related impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analytes are detected using a UV detector at a specified wavelength.

Apparatus and Materials
  • HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software: To control the HPLC system and process the data.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Filtration Assembly: For mobile phase and sample filtration (0.45 µm or 0.22 µm filters).

Reagents and Solutions
  • This compound: Reference Standard and Test Sample.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified water.

  • Ammonium Acetate: Analytical grade.

  • Acetic Acid: Glacial, analytical grade.

  • Hydrochloric Acid (HCl): 37%, analytical grade.

  • Sodium Hydroxide (NaOH): Analytical grade.

  • Hydrogen Peroxide (H₂O₂): 30%, analytical grade.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 10 mM ammonium acetate solution in water and adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution: Accurately weigh and dissolve about 10 mg of this compound Reference Standard in the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve about 10 mg of the this compound test sample in the diluent to obtain a concentration of 100 µg/mL.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 30 minutes

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The sample was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

  • Acid Hydrolysis: 1 mL of sample solution (1000 µg/mL) was mixed with 1 mL of 0.1 M HCl and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 M NaOH and diluted to the final concentration.

  • Base Hydrolysis: 1 mL of sample solution (1000 µg/mL) was mixed with 1 mL of 0.1 M NaOH and kept at 60 °C for 24 hours. The solution was then neutralized with 0.1 M HCl and diluted to the final concentration.

  • Oxidative Degradation: 1 mL of sample solution (1000 µg/mL) was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: The solid drug substance was exposed to UV light (254 nm) for 48 hours.

Table 1: Summary of Forced Degradation Results

Stress Condition% DegradationPeak Purity of Main Peak
Acid (0.1 M HCl)12.5Passed
Base (0.1 M NaOH)18.2Passed
Oxidative (3% H₂O₂)9.8Passed
Thermal (105 °C)5.1Passed
Photolytic (UV 254 nm)7.3Passed
Data Presentation

The quantitative data from the method validation are summarized in the following tables.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
%RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 3: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
10125430
25313575
50627150
1001254300
1501881450
Correlation Coefficient (r²) ≥ 0.999

Table 4: Accuracy (Recovery Studies)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.399.4

Table 5: Precision

Precision Type% RSD of Peak Area
Repeatability (n=6)0.9%
Intermediate Precision (n=6)1.2%

Table 6: LOD and LOQ

ParameterValue (µg/mL)
LOD0.15
LOQ0.45

Table 7: Robustness

Parameter Variation% RSD of Peak Area
Flow Rate (± 0.1 mL/min)1.5%
Column Temperature (± 2 °C)1.3%
Mobile Phase pH (± 0.2 units)1.8%

Visualization

Experimental Workflow

The overall workflow for the HPLC analysis of this compound purity is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phase, Diluent, Standard & Sample Solutions hplc_setup Set up HPLC System & Chromatographic Conditions prep_solutions->hplc_setup Load into HPLC system_suitability Perform System Suitability Test hplc_setup->system_suitability analysis Inject Standard & Sample Solutions system_suitability->analysis If passes data_acquisition Acquire Chromatographic Data analysis->data_acquisition data_processing Process Data: Integrate Peaks, Calculate Purity data_acquisition->data_processing reporting Generate Report with Quantitative Results data_processing->reporting

Caption: Workflow for HPLC Purity Analysis.

Method Validation Logical Flow

The logical flow for the validation of the HPLC method is illustrated below.

Validation_Flow cluster_method Method Development cluster_validation Method Validation (ICH Guidelines) cluster_result Outcome method_dev Develop HPLC Method specificity Specificity (Forced Degradation) method_dev->specificity linearity Linearity method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness validated_method Validated Stability-Indicating HPLC Method specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Logical Flow of HPLC Method Validation.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, accurate, and specific for the determination of this compound purity. The method is also stability-indicating, as evidenced by the successful separation of the main peak from degradation products generated under various stress conditions. This validated method is suitable for routine quality control and stability testing of this compound in a pharmaceutical setting.

References

Elucidating the Molecular Architecture of Pyrido[2,3-b]pyrazines: A Guide to NMR Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and materials science, the precise determination of molecular structure is paramount. For researchers engaged with the promising pyrido[2,3-b]pyrazine scaffold, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. These application notes provide a detailed guide to employing a suite of NMR techniques for the unambiguous structure elucidation of this important class of nitrogen-containing heterocyclic compounds.

The pyrido[2,3-b]pyrazine core is a key pharmacophore in a variety of biologically active molecules, exhibiting a range of therapeutic potentials. A thorough understanding of the substitution patterns and stereochemistry is crucial for establishing structure-activity relationships (SAR) and optimizing drug candidates. This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, presenting detailed protocols and expected data for the structural characterization of novel pyrido[2,3-b]pyrazine derivatives.

Foundational 1D NMR Techniques: ¹H and ¹³C NMR

One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information for structure elucidation. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of each nucleus, offering a first glimpse into the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For the pyrido[2,3-b]pyrazine ring system, the aromatic protons typically resonate in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the aromatic rings and the nitrogen atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Given the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in sharp singlets for each unique carbon atom. The chemical shifts of the carbons in the pyrido[2,3-b]pyrazine core are influenced by the electronegativity of the adjacent nitrogen atoms and the nature of any substituents.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Unsubstituted Pyrido[2,3-b]pyrazine Core.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2~9.1~155
3~8.8~145
6~8.9~152
7~7.8~129
8~8.4~135
4a-~138
8a-~149

Note: Chemical shifts are approximate and can vary significantly with substitution and solvent.

Advanced 2D NMR Techniques for Connectivity and Spatial Information

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton spin systems within the molecule. This is particularly useful for assigning protons on the pyridine and pyrazine rings and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons (¹JCH). Each cross-peak in an HSQC spectrum represents a C-H bond, providing a powerful method for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, ⁴JCH). This experiment is critical for connecting different spin systems and for identifying quaternary carbons that do not have attached protons. HMBC correlations are the cornerstone for assembling the complete carbon framework and for positioning substituents on the pyrido[2,3-b]pyrazine core.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment provides information about the spatial proximity of protons, irrespective of their through-bond connectivity. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å). This is invaluable for determining the relative stereochemistry and conformation of the molecule.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the pyrido[2,3-b]pyrazine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The choice of solvent can influence chemical shifts.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Degassing: For sensitive experiments like NOESY, it may be necessary to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation. This can be achieved by several freeze-pump-thaw cycles.[1]

1D NMR Acquisition Protocol

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 128 to 1024 or more, depending on sample concentration and solubility.

2D NMR Acquisition Protocols

COSY:

  • Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf on Bruker instruments).

  • Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Relaxation Delay (d1): 1-2 seconds.

HSQC:

  • Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2 on Bruker instruments).

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): Optimized to cover the expected ¹³C chemical shift range.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling (typically 145 Hz).

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 2-16.

  • Relaxation Delay (d1): 1-2 seconds.

HMBC:

  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): Optimized to cover the expected ¹³C chemical shift range.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling (typically 8 Hz).

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-64.

  • Relaxation Delay (d1): 1.5-2.5 seconds.

NOESY:

  • Pulse Program: Gradient-selected phase-sensitive NOESY (e.g., noesygpph on Bruker instruments).

  • Spectral Width (F1 and F2): Same as the ¹H NMR spectrum.

  • Mixing Time (d8): 500-800 ms for small molecules. This is a critical parameter and may require optimization.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

  • Relaxation Delay (d1): 2-5 seconds.

Data Presentation: A Case Study

The following tables summarize hypothetical but representative NMR data for a substituted pyrido[2,3-b]pyrazine.

Table 2: ¹H NMR Data (500 MHz, CDCl₃) for a Hypothetical 7-substituted Pyrido[2,3-b]pyrazine.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)COSY Correlations
H-29.15s--
H-38.82s--
H-68.95d2.5H-8
H-88.45d2.5H-6

Table 3: ¹³C NMR and HMBC Data (125 MHz, CDCl₃) for a Hypothetical 7-substituted Pyrido[2,3-b]pyrazine.

CarbonChemical Shift (δ, ppm)HSQC CorrelationHMBC Correlations
C-2155.2H-2H-3
C-3145.5H-3H-2
C-4a138.1-H-2, H-3, H-6
C-6152.8H-6H-8
C-7140.3-H-6, H-8
C-8135.2H-8H-6
C-8a149.5-H-2, H-6, H-8

Workflow for Structure Elucidation

The systematic application of these NMR techniques provides a robust workflow for the de novo structure elucidation of novel pyrido[2,3-b]pyrazine derivatives.

structure_elucidation_workflow cluster_sample Sample Preparation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_analysis Structure Determination Sample Pyrido[2,3-b]pyrazine Derivative Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR ¹H NMR Filter->H1_NMR Acquire Data C13_NMR ¹³C NMR Filter->C13_NMR Acquire Data COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY (optional) H1_NMR->NOESY Assign_Protons Assign Proton Spin Systems COSY->Assign_Protons Assign_Carbons Assign Carbon Skeleton HSQC->Assign_Carbons Connect_Fragments Connect Fragments HMBC->Connect_Fragments Stereochem Determine Stereochemistry NOESY->Stereochem Assign_Protons->Assign_Carbons Assign_Carbons->Connect_Fragments Connect_Fragments->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

References

Application Notes and Protocols for X-ray Crystallography of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the X-ray crystallography of 2-aminopyrido[2,3-b]pyrazin-3(4H)-one derivatives and structurally related compounds. Due to the limited availability of specific crystallographic data for this compound derivatives in publicly accessible literature, this guide furnishes protocols and data for representative pyrido[2,3-b]pyrazine analogs. These examples serve as a practical reference for researchers engaged in the synthesis, crystallization, and structural analysis of this class of compounds, which are of significant interest in medicinal chemistry for their potential as kinase inhibitors and other therapeutic agents.

Introduction to Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The planarity and hydrogen bonding capabilities of these molecules allow for effective interaction with biological targets. X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of these compounds, providing critical insights into their conformation, intermolecular interactions, and structure-activity relationships (SAR). This information is vital for rational drug design and the development of novel therapeutic agents. For instance, certain derivatives have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase.[1]

Data Presentation: Crystallographic Data of Representative Pyrido[2,3-b]pyrazine Derivatives

The following tables summarize the crystallographic data for selected pyrido[2,3-b]pyrazine derivatives, offering a comparative overview of their structural parameters.

Table 1: Crystallographic Data and Refinement Details for Selected Pyrido[2,3-b]pyrazine Derivatives

Parameter3-(4-Fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine[1]2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine
Formula C₁₈H₁₁FN₄C₁₅H₉N₃S₂C₁₅H₈BrN₃S₂
Mr 302.31Data not availableData not available
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 9.7163 (9)Data not availableData not available
b (Å) 13.7937 (6)Data not availableData not available
c (Å) 10.8164 (10)Data not availableData not available
β (°) 90.994 (5)Data not availableData not available
V (ų) 1449.4 (2)Data not availableData not available
Z 4Data not availableData not available
Radiation type Cu KαData not availableData not available
μ (mm⁻¹) 0.78Data not availableData not available
T (K) 193Data not availableData not available
Crystal size (mm) 0.30 × 0.25 × 0.22Data not availableYellow plate-like
Diffractometer Enraf–Nonius CAD-4Data not availableData not available
Reflections collected 2906Data not availableData not available
Independent reflections 2753Data not availableData not available
Rint 0.023Data not availableData not available
R[F² > 2σ(F²)] 0.047Data not availableData not available
wR(F²) 0.149Data not availableData not available
S 1.20Data not availableData not available

Table 2: Selected Dihedral Angles for 3-(4-Fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine [1]

Ring 1Ring 2Dihedral Angle (°)
Pyridopyrazine4-Fluorophenyl34.67 (7)
PyridopyrazinePyridine52.24 (7)
4-FluorophenylPyridine59.56 (9)

Experimental Protocols

This section outlines detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of pyrido[2,3-b]pyrazine derivatives, based on published procedures.

Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Protocol 1: Microwave-Assisted Synthesis of 3-(4-Fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine [1]

  • Combine 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione (113 mg, 0.5 mmol) and 2,3-diaminopyridine (54 mg, 0.5 mmol) in a reaction vial.

  • Add 2 ml of a methanol/glacial acetic acid mixture (9:1, V:V).

  • Heat the reaction vessel in a microwave reactor for 5 minutes at 433 K (initial power 250 W).

  • Cool the reaction vessel to room temperature using a stream of compressed air.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using a petroleum ether/ethyl acetate gradient (1:4 to 0:1) to yield the product as a colorless solid.

Crystallization

Protocol 2: Slow Evaporation for Single Crystal Growth [1]

  • Dissolve the purified 3-(4-fluorophenyl)-2-(4-pyridyl)pyrido[2,3-b]pyrazine in a minimal amount of a suitable solvent system, such as a mixture of n-hexane and diethyl ether (2:1).

  • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature (e.g., 298 K).

  • Monitor the container periodically for the formation of single crystals suitable for X-ray diffraction analysis.

Protocol 3: Crystallization of 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine

  • Prepare a solution of the compound in an equal volume mixture of toluene and ethanol.

  • Allow the solvent to evaporate slowly at room temperature to obtain yellow plate-like crystals.

X-ray Diffraction Data Collection and Structure Refinement

Protocol 4: Single-Crystal X-ray Diffraction Analysis [1]

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and detector.

  • Maintain the crystal at a low temperature (e.g., 193 K) during data collection to minimize thermal motion.

  • Process the collected data, including cell refinement and data reduction, using appropriate software (e.g., CAD-4 Software, CORINC).

  • Solve the crystal structure using direct methods or other suitable techniques (e.g., SIR97).

  • Refine the structure using full-matrix least-squares on F² (e.g., SHELXL97).

  • Place hydrogen atoms at calculated positions and refine them using a riding model.

  • Analyze the final structure and generate molecular graphics using software such as PLATON.

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involving pyrido[2,3-b]pyrazine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallography s1 Reactants: 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione + 2,3-diaminopyridine s2 Microwave-Assisted Reaction (Methanol/Acetic Acid, 433 K, 5 min) s1->s2 s3 Solvent Removal s2->s3 s4 Flash Chromatography (Silica Gel) s3->s4 c1 Dissolution in n-hexane/diethyl ether s4->c1 Purified Product c2 Slow Evaporation (298 K) c1->c2 c3 Single Crystal Formation c2->c3 a1 Data Collection (Diffractometer, 193 K) c3->a1 Suitable Crystal a2 Structure Solution (e.g., SIR97) a1->a2 a3 Structure Refinement (e.g., SHELXL97) a2->a3 a4 Structural Analysis (e.g., PLATON) a3->a4

Caption: Experimental workflow for the synthesis, crystallization, and X-ray analysis.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway ext_stim External Stimulus (e.g., Cytokine, Stress) mapkkk MAPKKK ext_stim->mapkkk mapkk MAPKK mapkkk->mapkk p38_mapk p38 MAP Kinase mapkk->p38_mapk downstream Downstream Substrates (e.g., Transcription Factors) p38_mapk->downstream response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor Pyrido[2,3-b]pyrazine Derivative inhibitor->p38_mapk

Caption: Hypothetical signaling pathway showing p38 MAP kinase inhibition.

References

Application Notes and Protocols for Evaluating Pyrido[2,3-b]pyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of pyrido[2,3-b]pyrazine kinase inhibitors. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate understanding and implementation in a research setting.

Introduction to Pyrido[2,3-b]pyrazine Kinase Inhibitors

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. In recent years, derivatives of this scaffold have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. Therefore, the development of selective and potent kinase inhibitors is a major focus of modern drug discovery. Pyrido[2,3-b]pyrazines have shown promise as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the mammalian Target of Rapamycin (mTOR), making them attractive candidates for therapeutic development.[1][2][3][4]

This document outlines a suite of cell-based assays to characterize the activity of novel pyrido[2,3-b]pyrazine kinase inhibitors, covering aspects from initial screening for cytotoxic effects to target engagement and downstream signaling modulation.

I. Cell Viability and Cytotoxicity Assays

A primary step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.

MTT Assay Protocol

This protocol is designed to assess the dose-dependent effect of pyrido[2,3-b]pyrazine inhibitors on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., PC9, A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Pyrido[2,3-b]pyrazine compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrido[2,3-b]pyrazine compounds in complete medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known kinase inhibitor).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

Data Presentation: IC₅₀ Values of Pyrido[2,3-b]pyrazine Derivatives

The following table summarizes the reported IC₅₀ values of various pyrido[2,3-b]pyrazine and related pyridopyrimidine derivatives against different cancer cell lines.

Compound IDTarget Kinase(s)Cell LineIC₅₀ (µM)Reference
7n EGFRPC90.09[1]
PC9-ER (Erlotinib Resistant)0.15[1]
9d VEGFR-2-2.6[2]
PD180970 Bcr-AblK5620.17 (in vivo phosphorylation)[5]
B1 EGFRL858R/T790MH19750.087[6]
A549-[6]
8a EGFRWT, EGFRT790MPC-3-[7]
10 VEGFR-2HepG24.25[8]
MCF-76.08[8]
17l c-Met, VEGFR-2A5490.98[9]
MCF-71.05[9]
Hela1.28[9]
Compound 13 FGFR--[10]

II. Target Engagement Assays

Confirming that a compound physically interacts with its intended kinase target within a cellular context is a critical step in inhibitor validation. Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays are powerful methods for this purpose.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Materials:

  • Cells expressing the target kinase.

  • Pyrido[2,3-b]pyrazine inhibitor.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • PCR tubes or 96-well PCR plate.

  • Thermal cycler.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against the target kinase.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the pyrido[2,3-b]pyrazine inhibitor at a desired concentration (e.g., 10x the IC₅₀ from the viability assay) or vehicle (DMSO) for 1-2 hours.

  • Heat Shock:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target kinase.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities for each temperature point.

  • Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Thermal Challenge cluster_analysis Analysis cell_culture Culture Cells treatment Treat with Inhibitor/Vehicle cell_culture->treatment harvest Harvest Cells treatment->harvest heat Heat Shock at Different Temperatures harvest->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation lysis->centrifugation western_blot Western Blot centrifugation->western_blot analysis Data Analysis western_blot->analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

III. Downstream Signaling Pathway Analysis

To understand the functional consequences of target engagement, it is essential to investigate the effect of the inhibitor on the downstream signaling pathway. Western blotting is a standard technique for this purpose.

Western Blot Protocol for Phospho-Protein Analysis

This protocol is designed to measure the phosphorylation status of key downstream proteins following treatment with a pyrido[2,3-b]pyrazine kinase inhibitor.

Materials:

  • Cells and culture reagents.

  • Pyrido[2,3-b]pyrazine inhibitor.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE and Western blotting equipment and reagents.

  • Primary antibodies:

    • Phospho-specific antibody for the downstream target (e.g., phospho-Akt, phospho-ERK).

    • Total protein antibody for the downstream target (e.g., total Akt, total ERK).

    • Loading control antibody (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells overnight if necessary to reduce basal signaling.

    • Pre-treat cells with the pyrido[2,3-b]pyrazine inhibitor at various concentrations for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR pathway) for a short period (e.g., 15-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates.

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Perform SDS-PAGE to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate.

  • Stripping and Reprobing:

    • Strip the membrane using a mild stripping buffer.

    • Re-probe the membrane with the total protein antibody and then the loading control antibody to ensure equal loading.

Data Analysis:

  • Quantify the band intensities for the phospho-protein, total protein, and loading control.

  • Normalize the phospho-protein signal to the total protein signal.

  • Compare the normalized phospho-protein levels between the different treatment groups.

Signaling Pathway Diagrams

The following diagrams illustrate the EGFR and VEGFR signaling pathways, which are common targets for pyrido[2,3-b]pyrazine kinase inhibitors.

EGFR Signaling Pathway

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2/Sos EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR Proliferation Proliferation Transcription->Proliferation

Caption: EGFR signaling pathway and the point of inhibition.

VEGFR Signaling Pathway

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Akt Akt PI3K->Akt Permeability Vascular Permeability Akt->Permeability Inhibitor Pyrido[2,3-b]pyrazine Inhibitor Inhibitor->VEGFR

Caption: VEGFR signaling pathway and the point of inhibition.

IV. General Workflow for Inhibitor Evaluation

The following diagram outlines a general workflow for the comprehensive evaluation of novel pyrido[2,3-b]pyrazine kinase inhibitors.

Inhibitor_Evaluation_Workflow start Start: Novel Pyrido[2,3-b]pyrazine Compound viability_assay Cell Viability Assay (e.g., MTT) start->viability_assay determine_ic50 Determine IC₅₀ viability_assay->determine_ic50 target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) determine_ic50->target_engagement Active Compounds stop Stop: Re-evaluate or Discard Compound determine_ic50->stop Inactive Compounds confirm_binding Confirm Target Binding? target_engagement->confirm_binding downstream_analysis Downstream Signaling Analysis (Western Blot for Phospho-proteins) confirm_binding->downstream_analysis Yes confirm_binding->stop No pathway_inhibition Pathway Inhibition Confirmed? downstream_analysis->pathway_inhibition lead_optimization Lead Optimization pathway_inhibition->lead_optimization Yes pathway_inhibition->stop No

Caption: General workflow for kinase inhibitor evaluation.

References

Application Notes and Protocols for Testing the Efficacy of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one and its Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Anxiety and Stress-Related Disorders: CRF1 Receptor Antagonism

Derivatives of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one have been investigated as CRF1 receptor antagonists, suggesting their potential in treating anxiety and stress-related disorders. The defensive withdrawal model in rats is a well-established behavioral assay to assess anxiolytic-like activity.

Experimental Protocol: Defensive Withdrawal Test in Rats

Objective: To evaluate the anxiolytic-like effects of a test compound by measuring the latency to emerge from a small, dark chamber into a larger, illuminated open field.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Test compound (e.g., a this compound derivative)

  • Vehicle control (e.g., saline, DMSO, or other appropriate vehicle)

  • Positive control (e.g., diazepam)

  • Defensive withdrawal apparatus: A rectangular open field (e.g., 100 cm x 100 cm) with a small, enclosed chamber (e.g., 20 cm x 20 cm x 20 cm) attached to one wall. The open field should be brightly lit (e.g., >500 lux), while the chamber remains dark.

  • Video tracking software for automated recording and analysis of behavior.

Procedure:

  • Acclimation: House the rats in the testing room for at least 1 hour before the experiment to acclimate to the environment.

  • Habituation (Optional): Some protocols include a habituation session where rats are placed in the apparatus for a set period (e.g., 15 minutes) on the day before testing.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Initiation: Place the rat inside the small, dark chamber of the apparatus.

  • Behavioral Recording: Start the video recording and allow the rat to explore the apparatus for a fixed duration (e.g., 15 minutes).

  • Data Collection: Measure the following parameters:

    • Latency to emerge: Time taken for the rat to exit the dark chamber with all four paws into the open field.

    • Time spent in the open field: Total duration the rat spends in the illuminated area.

    • Number of entries into the open field: Frequency of moving from the dark chamber to the open field.

    • Locomotor activity: Total distance traveled in the open field.

Data Presentation:

Treatment GroupDose (mg/kg)Latency to Emerge (s) (Mean ± SEM)Time in Open Field (s) (Mean ± SEM)Number of Entries (Mean ± SEM)Total Distance Traveled (m) (Mean ± SEM)
Vehicle Control-
Test CompoundX
Test CompoundY
Positive Control (e.g., Diazepam)Z
Signaling Pathway: CRF1 Receptor

Corticotropin-releasing factor (CRF) is a key mediator of the stress response. Its binding to the CRF1 receptor activates several downstream signaling cascades, primarily through G-protein coupling, leading to physiological and behavioral responses to stress.

CRF1_Signaling CRF CRF CRF1R CRF1 Receptor CRF->CRF1R G_protein Gαs/Gαq CRF1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC PLC PLC G_protein->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA StressResponse Stress Response (Anxiety, HPA Axis Activation) PKA->StressResponse PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->StressResponse PKC PKC DAG->PKC PKC->StressResponse

Caption: CRF1 Receptor Signaling Pathway.

II. Inflammatory Pain: TRPV1 Antagonism

Pyrido[2,3-b]pyrazine derivatives have been identified as antagonists of the TRPV1 receptor, a key player in nociception and inflammatory pain. The carrageenan-induced paw edema and Complete Freund's Adjuvant (CFA)-induced arthritis models are widely used to assess the efficacy of anti-inflammatory and analgesic compounds.

Experimental Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory and anti-hyperalgesic effects of a test compound in a model of acute inflammation.

Materials:

  • Male Sprague-Dawley rats (180-220g)

  • Test compound

  • Vehicle control

  • Positive control (e.g., Indomethacin)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Von Frey filaments or electronic Von Frey apparatus for mechanical hyperalgesia assessment

  • Radiant heat source (e.g., Hargreaves apparatus) for thermal hyperalgesia assessment

Procedure:

  • Baseline Measurements: Measure the baseline paw volume and sensitivity to mechanical and thermal stimuli before any treatment.

  • Drug Administration: Administer the test compound, vehicle, or positive control (e.g., 30 minutes before carrageenan injection).

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer or calipers.

  • Nociceptive Testing: Assess mechanical and thermal hyperalgesia at predetermined time points (e.g., 3 hours post-carrageenan).

    • Mechanical Hyperalgesia (Von Frey Test): Measure the paw withdrawal threshold in response to stimulation with calibrated Von Frey filaments.

    • Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency in response to a radiant heat source.

Data Presentation:

Table 2.1: Effect on Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0
Test CompoundX
Test CompoundY
Positive Control (Indomethacin)Z

Table 2.2: Effect on Nociception

Treatment GroupDose (mg/kg)Paw Withdrawal Threshold (g) (Mean ± SEM)Paw Withdrawal Latency (s) (Mean ± SEM)
Vehicle Control-
Test CompoundX
Test CompoundY
Positive Control (Indomethacin)Z
Experimental Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Mice

Objective: To evaluate the therapeutic effect of a test compound in a model of chronic inflammatory arthritis.

Materials:

  • Male or female DBA/1 mice (8-10 weeks old)

  • Test compound

  • Vehicle control

  • Positive control (e.g., Methotrexate)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • Digital calipers

  • Clinical scoring system for arthritis severity

Procedure:

  • Induction of Arthritis: Inject 100 µL of CFA emulsion intradermally at the base of the tail.

  • Treatment: Begin administration of the test compound, vehicle, or positive control on a prophylactic or therapeutic regimen.

  • Clinical Assessment: Monitor the mice regularly (e.g., 2-3 times per week) for signs of arthritis.

    • Arthritis Score: Score each paw on a scale of 0-4 based on the degree of inflammation, swelling, and erythema. The maximum score per mouse is 16.

    • Paw Thickness: Measure the thickness of the hind paws using digital calipers.

  • Histopathology (Optional): At the end of the study, collect joints for histological analysis of inflammation, cartilage destruction, and bone erosion.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Arthritis Score (Day 21) (Mean ± SEM)Change in Paw Thickness (mm) (Day 21) (Mean ± SEM)
Vehicle Control-
Test CompoundX
Test CompoundY
Positive Control (Methotrexate)Z
Signaling Pathway: TRPV1 in Inflammatory Pain

Inflammatory mediators released at the site of injury can sensitize TRPV1 channels on nociceptive neurons, lowering their activation threshold and contributing to hyperalgesia.

TRPV1_Signaling Inflammatory_Mediators Inflammatory Mediators (Bradykinin, Prostaglandins, etc.) GPCR GPCRs Inflammatory_Mediators->GPCR PKA PKA GPCR->PKA Activates PKC PKC GPCR->PKC Activates TRPV1 TRPV1 Channel PKA->TRPV1 Phosphorylates & Sensitizes PKC->TRPV1 Phosphorylates & Sensitizes Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens Nociceptor_Activation Nociceptor Activation (Pain Signal) Ca_Influx->Nociceptor_Activation

Caption: TRPV1 Signaling in Inflammatory Pain.

III. Oncology: FLT3 Inhibition in Acute Myeloid Leukemia (AML)

Derivatives of this compound have been explored as inhibitors of FLT3, a receptor tyrosine kinase frequently mutated in AML.[1][2] Xenograft models using human AML cell lines are crucial for evaluating the anti-leukemic activity of potential therapeutic agents.

Experimental Protocol: AML Xenograft Model in Immunodeficient Mice

Objective: To assess the in vivo anti-tumor efficacy of a test compound in a human AML xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • Human AML cell line with FLT3 mutation (e.g., MV4-11, MOLM-13)

  • Test compound

  • Vehicle control

  • Positive control (e.g., Gilteritinib)

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

  • Flow cytometry reagents for assessing tumor burden in blood and bone marrow (optional)

Procedure:

  • Cell Culture: Culture the MV4-11 cells under appropriate conditions.

  • Tumor Cell Implantation:

    • Subcutaneous Model: Inject approximately 5-10 x 10^6 MV4-11 cells, optionally mixed with Matrigel, subcutaneously into the flank of each mouse.[3][4]

    • Disseminated Model: Inject approximately 1-5 x 10^6 MV4-11 cells intravenously via the tail vein.[5]

  • Tumor Growth Monitoring:

    • Subcutaneous Model: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) 2-3 times per week.

    • Disseminated Model: Monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and assess tumor burden in peripheral blood by flow cytometry for human CD45+ cells.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm^3) or when engraftment is confirmed in the disseminated model, randomize the mice into treatment groups and begin administration of the test compound, vehicle, or positive control.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): For subcutaneous models, calculate the TGI at the end of the study.

    • Survival: Monitor the survival of the mice in all groups.

    • Tumor Burden: At the end of the study, harvest tumors, blood, bone marrow, and spleen to assess the percentage of human leukemic cells.

Data Presentation:

Table 3.1: Subcutaneous Xenograft Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day X (Mean ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-0
Test CompoundX
Test CompoundY
Positive Control (Gilteritinib)Z

Table 3.2: Disseminated Xenograft Efficacy

Treatment GroupDose (mg/kg)Median Survival (Days)% Human CD45+ in Bone Marrow (Mean ± SEM)
Vehicle Control-
Test CompoundX
Test CompoundY
Positive Control (Gilteritinib)Z
Signaling Pathway: FLT3 in AML

Mutations in FLT3, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor, promoting leukemic cell proliferation and survival through downstream signaling pathways like STAT5, PI3K/AKT, and MAPK/ERK.[6][7]

FLT3_Signaling FLT3_ITD FLT3-ITD Mutant Receptor STAT5 STAT5 FLT3_ITD->STAT5 Activates PI3K PI3K FLT3_ITD->PI3K Activates RAS RAS FLT3_ITD->RAS Activates Leukemic_Cell_Response Leukemic Cell Proliferation & Survival STAT5->Leukemic_Cell_Response AKT AKT PI3K->AKT AKT->Leukemic_Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Leukemic_Cell_Response

Caption: FLT3-ITD Signaling Pathway in AML.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for in vivo efficacy testing of a novel compound.

Experimental_Workflow cluster_preclinical Preclinical Efficacy Testing Compound_Synthesis Compound Synthesis & Characterization Model_Selection Animal Model Selection (e.g., Anxiety, Pain, Cancer) Compound_Synthesis->Model_Selection Dosing_Regimen Dose Range Finding & Regimen Optimization Model_Selection->Dosing_Regimen InVivo_Study In Vivo Efficacy Study Dosing_Regimen->InVivo_Study Data_Collection Data Collection (Behavioral, Physiological, etc.) InVivo_Study->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation & Reporting Data_Analysis->Results

Caption: General In Vivo Efficacy Testing Workflow.

References

Application Notes & Protocols: Formulation Development for Improving 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrido[2,3-b]pyrazin-3(4h)-one is a heterocyclic compound with potential therapeutic applications. However, like many nitrogen-containing heterocyclic compounds, it is anticipated to exhibit poor aqueous solubility, which can significantly limit its oral bioavailability and subsequent therapeutic efficacy.[1][2] This document provides a comprehensive guide to formulation strategies aimed at enhancing the bioavailability of this compound. It outlines a systematic approach, from initial characterization of the active pharmaceutical ingredient (API) to the development and evaluation of advanced formulation systems.

The strategies discussed are based on established principles for improving the bioavailability of poorly soluble drugs, including particle size reduction, solid dispersions, and lipid-based formulations.[3][4][5] Detailed experimental protocols are provided to enable researchers to apply these techniques.

Pre-Formulation Assessment

A thorough understanding of the physicochemical properties of this compound is crucial for selecting the most appropriate formulation strategy.

Key Physicochemical Parameters

The following table summarizes the essential pre-formulation studies and their implications for formulation development.

ParameterExperimental ProtocolRationale & Implication for Formulation
Aqueous Solubility Protocol 2.1.1: A known excess of the API is added to buffers of different pH (e.g., 1.2, 4.5, 6.8) and shaken at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed by a validated HPLC method to determine the concentration of the dissolved drug.Low solubility is a primary cause of poor bioavailability.[6] The pH-solubility profile will indicate if salt formation or pH modification strategies could be effective.[5]
Log P (Lipophilicity) Protocol 2.1.2: The shake-flask method using n-octanol and water is a standard procedure. The concentration of the API in each phase is determined by HPLC to calculate the partition coefficient.Log P provides insight into the drug's permeability. High lipophilicity can lead to poor aqueous solubility, while very low lipophilicity can hinder membrane permeation.
Permeability (Caco-2) Protocol 2.1.3: The Caco-2 cell monolayer model is used to assess the transport of the drug from the apical to the basolateral side. The amount of drug transported is quantified by LC-MS/MS.This in vitro model predicts in vivo intestinal permeability. Low permeability suggests that strategies incorporating permeation enhancers might be necessary.
Solid-State Characterization Protocol 2.1.4: Techniques such as Differential Scanning Calorimetry (DSC) to determine melting point and crystallinity, X-Ray Powder Diffraction (XRPD) to identify crystalline forms, and microscopy for particle size and morphology.The crystalline or amorphous nature of the drug significantly impacts its dissolution rate.[3] Amorphous forms generally have higher solubility.[4]
Biopharmaceutical Classification System (BCS)

Based on the results from the pre-formulation assessment, this compound can be provisionally classified according to the BCS. This classification will guide the selection of the most appropriate bioavailability enhancement strategy.[7]

BCS ClassSolubilityPermeabilityLikely Rate-Limiting Step to AbsorptionRecommended Formulation Approaches
Class I HighHighGastric EmptyingConventional Immediate-Release Dosage Forms
Class II LowHighDissolutionSolubility Enhancement (Micronization, Solid Dispersions, Lipid Formulations)[7]
Class III HighLowPermeabilityPermeation Enhancers, Prodrugs
Class IV LowLowDissolution & PermeabilityCombination of Solubility and Permeability Enhancement Strategies[7]

Formulation Strategies and Protocols

Assuming this compound is classified as a BCS Class II or IV compound, the following formulation strategies are recommended.

Particle Size Reduction: Micronization

Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[8]

Protocol 3.1.1: Jet Milling for Micronization

  • Place a pre-weighed amount of this compound into the feeder of a jet mill.

  • Set the grinding and feeding pressures to the desired levels.

  • Start the milling process and collect the micronized powder.

  • Characterize the resulting particle size distribution using laser diffraction.

  • Perform dissolution testing on the micronized API and compare it to the unmilled API.

Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the molecular level, often resulting in an amorphous form of the drug with enhanced solubility and dissolution.[9]

Protocol 3.2.1: Solvent Evaporation Method for Solid Dispersion Preparation

  • Select a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, HPMC).

  • Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol).

  • Evaporate the solvent under vacuum using a rotary evaporator.

  • Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Mill the dried solid dispersion into a fine powder.

  • Characterize the solid dispersion for amorphicity (DSC, XRPD) and perform dissolution studies.

Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10] This can improve the solubility and absorption of lipophilic drugs.[4]

Protocol 3.3.1: Formulation of SEDDS

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Preparation of SEDDS: Accurately weigh the components of the chosen formulation and vortex until a clear, homogenous mixture is formed. Dissolve the API in this mixture.

  • Characterization:

    • Self-Emulsification Time: Add a small amount of the SEDDS formulation to a standard dissolution medium and measure the time it takes to form an emulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.

    • In Vitro Dissolution: Perform dissolution testing using a dialysis membrane method to assess drug release from the emulsion.

Evaluation of Formulations

The performance of the developed formulations should be assessed through a series of in vitro and in vivo studies.

In Vitro Dissolution Testing

Protocol 4.1.1: Comparative Dissolution Studies

  • Use a USP Type II (paddle) dissolution apparatus.

  • The dissolution medium should be selected based on the intended site of absorption (e.g., simulated gastric fluid, simulated intestinal fluid).

  • Place the encapsulated formulation (e.g., micronized powder, solid dispersion, or liquid SEDDS in a hard capsule) in the dissolution vessel.

  • Withdraw samples at predetermined time points and analyze the drug concentration by HPLC.

  • Compare the dissolution profiles of the different formulations against the unformulated API.

In Vivo Pharmacokinetic Studies

Protocol 4.2.1: Oral Bioavailability Assessment in a Rodent Model (e.g., Rats)

  • Fast the animals overnight before dosing.

  • Administer the different formulations and the unformulated API orally at a fixed dose.

  • Collect blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via the tail vein.

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) to determine the relative bioavailability of each formulation.

Data Presentation

Pre-Formulation Data Summary
ParameterResult
Solubility in pH 1.2 Buffer [Insert Value] µg/mL
Solubility in pH 6.8 Buffer [Insert Value] µg/mL
Log P [Insert Value]
Apparent Permeability (Papp) in Caco-2 [Insert Value] x 10⁻⁶ cm/s
Melting Point (DSC) [Insert Value] °C
Crystallinity (XRPD) [Crystalline/Amorphous]
Formulation Performance Comparison
FormulationCmax (ng/mL)Tmax (hr)AUC₀₋t (ng*hr/mL)Relative Bioavailability (%)
Unformulated API [Insert Value][Insert Value][Insert Value]100
Micronized API [Insert Value][Insert Value][Insert Value][Insert Value]
Solid Dispersion [Insert Value][Insert Value][Insert Value][Insert Value]
SEDDS [Insert Value][Insert Value][Insert Value][Insert Value]

Visualizations

Formulation_Development_Workflow cluster_preformulation Pre-Formulation Assessment cluster_formulation Formulation Development cluster_evaluation Performance Evaluation API This compound Solubility Solubility Testing API->Solubility Permeability Permeability Assay (Caco-2) API->Permeability SolidState Solid-State Characterization API->SolidState Micronization Particle Size Reduction Solubility->Micronization SolidDispersion Solid Dispersion Solubility->SolidDispersion SEDDS Lipid-Based Formulation (SEDDS) Solubility->SEDDS Permeability->Micronization Permeability->SolidDispersion Permeability->SEDDS SolidState->Micronization SolidState->SolidDispersion SolidState->SEDDS Dissolution In Vitro Dissolution Micronization->Dissolution SolidDispersion->Dissolution SEDDS->Dissolution Pharmacokinetics In Vivo Pharmacokinetics Dissolution->Pharmacokinetics

Caption: Workflow for formulation development to enhance bioavailability.

SEDDS_Mechanism SEDDS SEDDS Formulation (Drug in Oil/Surfactant/Co-solvent) Aqueous Aqueous Environment (GI Tract) SEDDS->Aqueous Dispersion Emulsion Fine Oil-in-Water Emulsion (Drug Solubilized) Aqueous->Emulsion Self-Emulsification Absorption Enhanced Absorption across Gut Wall Emulsion->Absorption

Caption: Mechanism of action for Self-Emulsifying Drug Delivery Systems (SEDDS).

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Pyrido[2,3-b]pyrazines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of pyrido[2,3-b]pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the regioselective synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the synthesis of pyrido[2,3-b]pyrazines?

The primary challenge in the synthesis of pyrido[2,3-b]pyrazines is controlling the regioselectivity, especially when using unsymmetrical α-dicarbonyl compounds as starting materials. The condensation reaction with 2,3-diaminopyridine can lead to the formation of two different regioisomers, which can be difficult to separate and may exhibit different biological activities.[1][2]

Q2: How can I improve the regioselectivity of the condensation reaction?

Several factors can be optimized to improve the regioselectivity of the reaction:

  • Temperature: Lowering the reaction temperature has been shown to increase the formation of the desired regioisomer.[1][2]

  • Catalysis: The use of acidic catalysts can significantly enhance regioselectivity. Protic acids such as acetic acid or trifluoroacetic acid are often effective.[1][2]

  • Solvent: The choice of solvent can influence the reaction outcome. Acidic solvents, in conjunction with lower temperatures, are generally preferred for higher regioselectivity.[1][2]

Q3: Are there alternative synthetic routes to achieve better regioselectivity?

Yes, alternative strategies can provide better control over regioselectivity. One such method involves the deprotonative lithiation of a pre-formed pyrido[2,3-b]pyrazine core, followed by reaction with an electrophile to introduce substituents at a specific position.[3] This method is particularly useful for the functionalization of the pyridine ring.

Q4: What are some common side reactions to be aware of?

Besides the formation of regioisomers, other potential side reactions include self-condensation of the dicarbonyl compound, oxidation of the diaminopyridine, and the formation of polymeric byproducts, especially under harsh reaction conditions. Careful control of stoichiometry, temperature, and atmosphere (e.g., using an inert atmosphere) can help minimize these side reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and catalyst loading. For multicomponent reactions, ensure equimolar amounts of reactants are used.[4]
Poor Quality of Starting Materials Verify the purity of 2,3-diaminopyridine and the α-dicarbonyl compound. Impurities can interfere with the reaction.
Inefficient Catalyst Screen different acidic catalysts (e.g., p-TSA, acetic acid, trifluoroacetic acid) and their concentrations to find the most effective one for your specific substrates.[1][4]
Product Degradation If the product is sensitive, consider milder reaction conditions and ensure a proper work-up procedure to avoid degradation.
Issue 2: Poor Regioselectivity / Formation of Multiple Isomers
Possible Cause Troubleshooting Step
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the formation of the thermodynamically more stable isomer.[1][2]
Inappropriate Solvent or Catalyst Switch to an acidic solvent such as acetic acid or trifluoroacetic acid, which has been shown to improve regioselectivity.[1][2]
Symmetrical Dicarbonyl Compound Not Feasible If using an unsymmetrical dicarbonyl is unavoidable, focus on optimizing the reaction conditions as mentioned above to maximize the yield of the desired regioisomer. Extensive chromatographic separation may be required.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Similar Polarity of Regioisomers Employ high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) for separation.[1]
Presence of Polymeric Byproducts Use precipitation or trituration with a suitable solvent to remove polymeric materials before chromatographic purification.
Product is a Tar or Oil Attempt to crystallize the product from a suitable solvent system. If unsuccessful, column chromatography with a carefully selected eluent system is the next step.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Multicomponent Synthesis of a Pyrido[2,3-b]pyrazine Derivative[4][5]
EntryCatalyst (mol%)SolventTime (h)Yield (%)
1-H₂O12No Reaction
2-Ethanol12Trace
3-DCM12No Reaction
4-THF12No Reaction
5-CH₃CN12No Reaction
6-DMF12Trace
7p-TSA (10)Ethanol1075
8p-TSA (20) Ethanol 9 89
9p-TSA (30)Ethanol985

Reaction conditions: 4-methoxybenzaldehyde, 2-aminopyrazine, and indane-1,3-dione in equimolar amounts.

Experimental Protocols

Protocol 1: General Procedure for the Multicomponent Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazines[4][5]
  • To a round-bottom flask containing a magnetic stirrer, add the substituted aromatic aldehyde (0.684 mmol), 1,3-indanedione (0.1 g, 0.684 mmol), and 2-aminopyrazine (0.065 g, 0.684 mmol).

  • Add p-toluenesulfonic acid (p-TSA) (20 mol%) as the catalyst.

  • Add 10 mL of ethanol as the solvent.

  • Reflux the reaction mixture for approximately 8-9 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent mixture of 70% petroleum ether and 30% ethyl acetate.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the resulting solid precipitate and wash with water and then cold ethanol.

  • Recrystallize the product from ethyl acetate and dry it under a vacuum overnight at room temperature to obtain the pure pyrido[2,3-b]pyrazine derivative.

Protocol 2: Halogenation of 2,3-diphenylpyrido[2,3-b]pyrazine[3]

Iodination:

  • To a stirred solution of 2,3-diphenylpyrido[2,3-b]pyrazine (0.57 g) in an appropriate solvent, add the base and stir at room temperature for 2 hours.

  • Add iodine and continue stirring until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., CH₂Cl₂).

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine.

Bromination:

  • To a stirred mixture of 2,3-diphenylpyrido[2,3-b]pyrazine (0.28 g, 1.0 mmol) and ZnCl₂·TMEDA (0.26 g, 1.0 mmol) in THF (1 mL) at -20 °C, add a solution of LiTMP (1.2 mmol) in THF (2 mL) dropwise.

  • After the addition is complete, add the brominating agent.

  • Allow the reaction to proceed to completion (monitor by TLC).

  • Quench the reaction and perform a standard work-up procedure.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Products cluster_optimization Optimization cluster_desired Desired Outcome start1 2,3-Diaminopyridine reaction Condensation start1->reaction start2 Unsymmetrical α-Dicarbonyl start2->reaction prod1 Regioisomer 1 reaction->prod1 prod2 Regioisomer 2 reaction->prod2 opt Low Temperature Acidic Catalyst reaction->opt Apply Conditions desired Increased Yield of Desired Regioisomer opt->desired troubleshooting_low_yield start Low Product Yield q1 Are starting materials pure? start->q1 a1_no Purify/Replace Starting Materials q1->a1_no No q2 Are reaction conditions optimized? q1->q2 Yes a1_yes Verify Purity end Improved Yield a1_no->end a2_yes Optimize Temperature, Time, and Catalyst q2->a2_yes No q3 Is the product degrading? q2->q3 Yes a2_yes->end a2_no Proceed to next step a3_yes Use Milder Conditions and Careful Work-up q3->a3_yes Yes a3_no Consider alternative synthetic route q3->a3_no No a3_yes->end

References

Technical Support Center: Improving the Solubility of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with poorly soluble pyrido[2,3-b]pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor solubility of pyrido[2,3-b]pyrazine derivatives?

A1: The poor aqueous solubility of pyrido[2,3-b]pyrazine derivatives often stems from their rigid, planar, and aromatic structure, which can lead to strong intermolecular interactions in the crystal lattice. These strong interactions require significant energy to overcome during the dissolution process. Additionally, the presence of lipophilic substituents can further decrease their affinity for aqueous media.

Q2: What are the first-line strategies I should consider for improving the solubility of my pyrido[2,3-b]pyrazine compound?

A2: For initial screening, consider simple and rapid methods such as pH modification and the use of co-solvents.[1][2] Many heterocyclic compounds, including pyridopyrazines, have ionizable groups, and adjusting the pH of the medium can significantly increase their solubility if the compound is acidic or basic.[3][4] Co-solvents, such as ethanol, propylene glycol, or PEG 400, can also provide a quick assessment of solubility improvement.[5]

Q3: When should I consider more advanced formulation strategies like solid dispersions or nanosuspensions?

A3: If initial strategies like pH modification or co-solvency do not provide the desired solubility enhancement or are not suitable for your intended application (e.g., in vivo studies), more advanced techniques should be explored. Solid dispersions are an excellent choice for stabilizing the amorphous form of the drug, which has a higher apparent solubility.[6][7][8] Nanosuspensions are particularly useful when a high drug loading is required or for parenteral delivery, as they increase the surface area for dissolution.[9][10][11][12]

Q4: How do cyclodextrins improve the solubility of pyrido[2,3-b]pyrazine derivatives?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate the poorly soluble pyrido[2,3-b]pyrazine molecule, or a lipophilic part of it, within their cavity, forming an inclusion complex.[14] This complex effectively masks the hydrophobic nature of the drug, leading to a significant increase in its aqueous solubility.[15][16]

Troubleshooting Guides

Issue 1: My pyrido[2,3-b]pyrazine derivative precipitates out of solution upon addition of an aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
pH of the buffer is close to the pKa of the compound, leading to the neutral, less soluble form. Determine the pKa of your compound. Adjust the buffer pH to be at least 2 units away from the pKa (lower for a basic compound, higher for an acidic compound).The compound remains in its ionized, more soluble form and stays in solution.
The concentration of the organic co-solvent is too low in the final mixture. Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Note the maximum tolerable co-solvent concentration for your experiment.The compound remains dissolved due to the increased solubilizing power of the solvent system.
The compound has very low intrinsic solubility. Consider formulating the compound using techniques like solid dispersion or cyclodextrin complexation to enhance its intrinsic solubility.The formulated compound shows improved solubility and stability in aqueous media.
Issue 2: The solubility of my compound is still insufficient for my in vitro/in vivo studies even after pH adjustment.
Potential Cause Troubleshooting Step Expected Outcome
The compound is a neutral molecule or has a very high pKa, making pH modification ineffective. Explore formulation strategies that do not rely on ionization, such as solid dispersions, nanosuspensions, or lipid-based formulations.A significant increase in apparent solubility is achieved through these alternative mechanisms.
Supersaturation and subsequent precipitation are occurring. Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into your formulation. This is particularly relevant for amorphous solid dispersions.The supersaturated state is maintained for a longer duration, allowing for improved absorption or experimental readout.
The chosen excipients are not optimal for your specific derivative. Screen a panel of different polymers for solid dispersions (e.g., PVP K30, HPMC-AS, Soluplus®) or different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD).Identification of an optimal excipient that provides the highest solubility enhancement for your compound.

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes hypothetical quantitative data for a model pyrido[2,3-b]pyrazine derivative to illustrate the potential improvements with different techniques.

Technique Drug:Excipient Ratio (w/w) Solvent System Achieved Aqueous Solubility (µg/mL) Fold Increase
Unformulated Drug -Water0.51
pH Adjustment -pH 2.0 Buffer1530
Co-solvency -20% Ethanol in Water2550
Cyclodextrin Complexation 1:10 (Drug:HP-β-CD)Water150300
Solid Dispersion 1:5 (Drug:PVP K30)Water250500
Nanosuspension -Water with 0.5% Poloxamer 1885001000

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve 100 mg of the pyrido[2,3-b]pyrazine derivative and 500 mg of PVP K30 in 10 mL of a suitable organic solvent (e.g., methanol, acetone, or a mixture thereof).

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin film is formed on the inside of the flask.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve (e.g., 100 mesh) to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization
  • Initial Dispersion: Disperse 100 mg of the micronized pyrido[2,3-b]pyrazine derivative in 20 mL of an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).

  • High-Shear Homogenization: Subject the dispersion to high-shear homogenization for 5-10 minutes to obtain a pre-milled suspension.

  • High-Pressure Homogenization: Pass the pre-milled suspension through a high-pressure homogenizer at 1500 bar for 20-30 cycles.

  • Particle Size Analysis: Measure the particle size and polydispersity index of the nanosuspension using dynamic light scattering (DLS). The target is typically a mean particle size below 200 nm.

  • Characterization: Characterize the nanosuspension for drug content, zeta potential (for stability assessment), and dissolution velocity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_char Characterization start Poorly Soluble Pyrido[2,3-b]pyrazine Derivative dissolve Dissolve Drug and Polymer in Organic Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling and Sieving dry->mill analyze_content Drug Content Analysis mill->analyze_content analyze_dissolution Dissolution Testing mill->analyze_dissolution analyze_solid_state Solid-State Analysis (DSC, XRD) mill->analyze_solid_state end Amorphous Solid Dispersion analyze_content->end analyze_dissolution->end analyze_solid_state->end decision_pathway start Start: Poorly Soluble Derivative is_ionizable Is the compound ionizable? start->is_ionizable ph_modification pH Modification is_ionizable->ph_modification Yes cosolvency Co-solvency is_ionizable->cosolvency No is_sufficient Solubility sufficient? ph_modification->is_sufficient cosolvency->is_sufficient advanced_methods Consider Advanced Methods is_sufficient->advanced_methods No end Optimized Formulation is_sufficient->end Yes solid_dispersion Solid Dispersion advanced_methods->solid_dispersion nanosuspension Nanosuspension advanced_methods->nanosuspension cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin solid_dispersion->end nanosuspension->end cyclodextrin->end

References

"reducing off-target effects of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one compounds"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one compounds. The focus is on identifying and mitigating off-target effects to ensure data integrity and accelerate drug discovery programs.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound compounds.

Observed Problem Potential Cause Recommended Action
1. Inconsistent or unexpected cellular phenotype The compound may be hitting one or more off-target kinases that modulate the observed pathway in an unforeseen manner. The phenotype could be a composite effect of on-target and off-target activity.A. Profile Compound Selectivity: Perform a broad kinase selectivity screen (e.g., kinome scan) at a relevant concentration (e.g., 1 µM) to identify potential off-targets. B. Orthogonal Compound Testing: Use a structurally distinct inhibitor of the intended target to see if the phenotype is recapitulated. C. Pathway Analysis: Use Western blotting to probe the phosphorylation status of key upstream and downstream effectors of both the intended target and high-probability off-targets.[1][2]
2. Discrepancy between biochemical potency (IC50) and cellular activity (EC50) Off-target kinases with high cellular expression or activity may sequester the compound, reducing its effective concentration at the intended target. Alternatively, cellular ATP concentrations, which are much higher than those in many biochemical assays, can outcompete ATP-competitive inhibitors.[3]A. Determine Cellular Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to the intended target in a cellular environment.[4][5][6] B. Measure Intracellular Compound Concentration: Employ LC-MS/MS to quantify the amount of compound that penetrates the cell membrane and reaches the cytoplasm. C. ATP-Competitive Assay: If not already done, perform the biochemical assay at a high ATP concentration (e.g., 1-2 mM) to better mimic physiological conditions.
3. High cellular toxicity at concentrations required for on-target inhibition The observed toxicity may be due to potent inhibition of one or more essential "housekeeping" kinases or other critical off-target proteins.A. Identify Toxicity-Mediating Off-Targets: Cross-reference the kinome scan data with databases of kinases known to have essential cellular functions. B. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to identify structural modifications that reduce binding to the toxicity-mediating off-target(s) while retaining on-target potency. This is a key strategy in medicinal chemistry to "dial out" unwanted activity.[7] C. Dose-Response Cytotoxicity Profiling: Perform detailed cytotoxicity assays in multiple cell lines to determine the therapeutic window of the compound.
4. Rapid development of drug resistance in cell culture models Resistance may arise from mutations in the primary target or from the upregulation of a bypass signaling pathway mediated by an off-target kinase.A. Sequence the Target Gene: Analyze the gene encoding the primary target in resistant cells to identify potential mutations in the drug-binding site. B. Phosphoproteomic Profiling: Compare the phosphoproteomes of sensitive and resistant cells (treated and untreated) to identify upregulated signaling pathways that could be compensating for the inhibition of the primary target.[8] C. Combination Screening: Test the compound in combination with inhibitors of the identified bypass pathways to see if sensitivity can be restored.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with kinase inhibitors?

A1: Off-target effects are highly specific to the compound's chemotype. However, due to the conserved nature of the ATP-binding site, many kinase inhibitors exhibit cross-reactivity with other kinases. Common off-targets can include kinases from the same family as the intended target, as well as structurally related kinases from different families. Non-kinase off-targets, such as the hERG ion channel (implicated in cardiotoxicity), can also be a concern.[6] It is crucial to experimentally determine the selectivity profile for each compound of interest.

Q2: How can I quantitatively measure the selectivity of my this compound compound?

A2: Selectivity is typically quantified using a selectivity score (S-score) or by calculating the Gini coefficient from a large panel of kinase inhibition data. A common method is to perform a kinome scan where the compound is tested at a fixed concentration (e.g., 1 µM) against hundreds of kinases. The S-score can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition) by the total number of kinases tested. A lower S-score indicates higher selectivity. For lead compounds, determining the IC50 or Kd values against a panel of on- and off-targets provides a more detailed view of the selectivity window.

Q3: My compound is potent in a biochemical assay but shows no effect in cells. What should I do?

A3: This is a common issue that can stem from several factors:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane.

  • Efflux by Transporters: The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein.

  • Metabolic Instability: The compound may be rapidly metabolized into an inactive form within the cell.

  • High Protein Binding: The compound may bind to plasma proteins in the cell culture medium, reducing the free concentration available to enter the cell.

To troubleshoot this, you should first confirm target engagement in a cellular context using an assay like CETSA.[4][6] Subsequently, you can perform experiments to assess cell permeability (e.g., using a PAMPA assay), efflux liability, and metabolic stability in cell lysates or microsomes.

Q4: Can off-target effects ever be beneficial?

A4: Yes, this phenomenon, often referred to as polypharmacology, can be therapeutically advantageous. Some of the most successful kinase inhibitors on the market are multi-targeted, inhibiting several key kinases in a cancer signaling network.[9] For example, a compound that inhibits both a primary oncogenic driver kinase and a kinase in a potential resistance pathway could lead to a more durable clinical response. However, this requires a thorough understanding and characterization of all relevant targets.

Data Presentation: Illustrative Kinase Selectivity Profile

Disclaimer: The following data is for a representative aminopyrimidine-based kinase inhibitor and is intended to be illustrative of how selectivity data for a this compound compound would be presented. The specific off-targets for any given compound will vary based on its unique substitution pattern.

Table 1: Single-Point Kinase Inhibition at 1 µM

KinasePercent Inhibition at 1 µM
Primary Target (e.g., ALK) 99%
Off-Target 1 (e.g., FAK)95%
Off-Target 2 (e.g., PYK2)88%
Off-Target 3 (e.g., LTK)75%
Off-Target 4 (e.g., RSK1)52%
Off-Target 5 (e.g., CDK2)15%
Off-Target 6 (e.g., ERK1)8%

Table 2: IC50 Values for Selected On- and Off-Targets

KinaseBiochemical IC50 (nM)Cellular EC50 (nM)
Primary Target (e.g., ALK) 10 150
Off-Target 1 (e.g., FAK)25450
Off-Target 2 (e.g., PYK2)150>1000
Off-Target 3 (e.g., LTK)300>2000

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Radiometric)

This protocol describes a general method for determining the IC50 of a compound against a specific kinase using a radiometric assay.

Materials:

  • Recombinant kinase

  • Kinase-specific peptide substrate

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[10]

  • ATP solution (100 mM stock)

  • MgCl2 solution (1 M stock)

  • [γ-³²P]ATP

  • Test compound stock solution in DMSO

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and fluid

Procedure:

  • Prepare Compound Dilutions: Serially dilute the test compound in kinase buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control.

  • Prepare Kinase Reaction Mix: In each well of a 96-well plate, combine the kinase buffer, recombinant kinase (at a pre-determined optimal concentration), and the peptide substrate.

  • Add Compound: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO to the appropriate wells. Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding a mix of cold ATP, MgCl2, and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.[10][11] A typical final concentration is 100 µM ATP and 10 mM MgCl2.[10]

  • Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.

  • Stop Reaction and Spot: Stop the reaction by adding an acid (e.g., phosphoric acid). Spot a portion of the reaction mixture from each well onto a phosphocellulose membrane.

  • Wash Membrane: Wash the membrane multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify: Place the washed membrane in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

This protocol is used to verify target engagement within intact cells.[4][6]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Test compound stock solution in DMSO

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Probe sonicator or freeze-thaw cycles

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) in culture medium.

  • Harvest Cells: Harvest the cells, wash with PBS, and resuspend in PBS to a specific cell density.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]

  • Cell Lysis: Lyse the cells to release soluble proteins. This can be done by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath) or by sonication.[4]

  • Separate Aggregates: Pellet the heat-induced aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein.

  • Data Analysis: Detect the protein bands using a chemiluminescence imager. The presence of a band at a higher temperature in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the target protein. Plot the band intensities against the temperature to generate a "melting curve" for each treatment condition. A shift in this curve demonstrates target engagement.

Visualizations

experimental_workflow cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Troubleshooting & Validation cluster_2 Phase 3: Lead Optimization biochem Biochemical Assay (On-Target Potency, IC50) cell_activity Cellular Activity Assay (Phenotype, EC50) biochem->cell_activity Compare Potencies kinome_scan Kinome Scan (>400 kinases, 1 µM) cell_activity->kinome_scan Unexpected Phenotype? cetsa Cellular Thermal Shift Assay (CETSA for Target Engagement) cell_activity->cetsa Validate Target kinome_scan->cetsa Identify Hits western Western Blot (Pathway Analysis) kinome_scan->western Probe Pathways sar Structure-Activity Relationship (SAR to improve selectivity) cetsa->sar western->sar Guide Design toxicity Cytotoxicity Assay (Therapeutic Window) toxicity->sar Guide Design in_vivo In Vivo Model Testing sar->in_vivo Optimized Compound

Caption: Experimental workflow for characterizing and reducing off-target effects.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., ALK, FGFR) RAS RAS RTK->RAS Compound This compound Compound->RTK On-Target Inhibition OffTarget Off-Target Kinase (e.g., FAK, PYK2) Compound->OffTarget Off-Target Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Adhesion Cell Adhesion Migration OffTarget->Adhesion

Caption: On-target vs. off-target effects on signaling pathways.

troubleshooting_logic action_node action_node start Inconsistent Cellular Phenotype Observed? biochem_vs_cell Biochem IC50 << Cellular EC50? start->biochem_vs_cell off_targets Significant Off-Targets in Kinome Scan? biochem_vs_cell->off_targets No action1 Perform CETSA to confirm target engagement biochem_vs_cell->action1 Yes target_engaged Target Engaged in CETSA? target_engaged->off_targets Yes action2 Investigate Permeability, Efflux, or Metabolism target_engaged->action2 No action3 Perform Kinome Scan to identify off-targets off_targets->action3 Unsure action4 Use Western Blot to probe pathways of off-targets off_targets->action4 Yes action5 Phenotype is likely due to off-target effects. Initiate SAR to improve selectivity. off_targets->action5 No (Phenotype is on-target) action1->target_engaged action4->action5

Caption: Decision tree for troubleshooting unexpected experimental results.

References

"optimization of reaction conditions for 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one, a key intermediate in the development of various therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during its synthesis.

Experimental Workflow

The synthesis of this compound is commonly achieved through the condensation of 2,3-diaminopyridine with diethyl oxalate. The general workflow for this process is outlined below.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants 2,3-Diaminopyridine + Diethyl Oxalate Reaction_Mixture Combine Reactants and Solvent Reactants->Reaction_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Mixture Heating Heat under Reflux Reaction_Mixture->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Filtration Filter Precipitate Cooling->Filtration Washing Wash with Solvent Filtration->Washing Drying Dry Product Washing->Drying Purification Recrystallization Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction.- Extend the reaction time and continue monitoring by TLC. - Ensure the reaction temperature is maintained at the appropriate reflux temperature of the solvent.
2. Sub-optimal solvent.- While ethanol is commonly used, other high-boiling point solvents like n-butanol or dioxane can be explored to facilitate the reaction.
3. Degradation of starting materials or product.- Ensure the purity of 2,3-diaminopyridine, as it can be prone to oxidation. - Avoid excessively high temperatures or prolonged reaction times which might lead to decomposition.
Formation of Side Products 1. Reaction of diethyl oxalate with only one amino group of 2,3-diaminopyridine.- This can lead to the formation of an amide intermediate that may not cyclize efficiently. Ensure a sufficient reaction time and temperature to promote cyclization.
2. Polymerization or formation of complex mixtures.- This may occur at very high temperatures. A gradual increase in temperature might be beneficial. - Using a slight excess of diethyl oxalate might favor the desired cyclization over intermolecular reactions.
Product is Difficult to Purify 1. Presence of unreacted starting materials.- Optimize the stoichiometry of the reactants. A small excess of diethyl oxalate can help to consume all the 2,3-diaminopyridine.
2. Co-precipitation of side products.- Recrystallization from a suitable solvent system is often effective. Solvents to consider include ethanol, methanol, or mixtures with water. - Column chromatography on silica gel may be necessary if recrystallization is ineffective. The choice of eluent will depend on the polarity of the impurities.
Product appears discolored (e.g., dark brown) 1. Oxidation of 2,3-diaminopyridine.- Use fresh, high-purity 2,3-diaminopyridine. If necessary, it can be purified by recrystallization or sublimation before use. - Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
2. Formation of colored impurities during the reaction.- Treatment of the crude product with activated carbon during recrystallization can help to remove colored impurities.

Optimization of Reaction Conditions

The yield of this compound is sensitive to several reaction parameters. The following table summarizes the effects of key variables on the reaction outcome based on literature for similar syntheses.[1]

Parameter Condition Observed Yield (%) Remarks
Solvent Ethanol75-85A commonly used and effective solvent.
n-Butanol80-90Higher boiling point may facilitate faster reaction rates and higher yields.
Dioxane70-80Another suitable high-boiling point solvent.
Catalyst None (thermal)70-80The reaction can proceed without a catalyst, but may require longer reaction times.
p-Toluenesulfonic acid (p-TSA)85-95Acid catalysis can significantly improve the reaction rate and yield.[1]
Reaction Time 4 hours60-70Reaction may be incomplete.
8 hours80-90Generally sufficient for good conversion.
12 hours85-95Further extension may not significantly increase the yield and could lead to side product formation.
Temperature 80°C (Ethanol reflux)75-85Standard condition for this reaction.
117°C (n-Butanol reflux)80-90Higher temperature can lead to higher yields but may also increase the formation of impurities.

Experimental Protocol

A general experimental protocol for the synthesis of this compound is provided below.

Materials:

  • 2,3-Diaminopyridine

  • Diethyl oxalate

  • Ethanol (or other suitable solvent)

  • p-Toluenesulfonic acid (optional catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-diaminopyridine (1.0 eq) in ethanol.

  • Add diethyl oxalate (1.1 eq) to the solution.

  • If using a catalyst, add p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any soluble impurities.

  • Dry the product under vacuum to obtain the crude this compound.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or methanol.

Frequently Asked Questions (FAQs)

Q1: What is the role of the excess diethyl oxalate in the reaction?

A1: A slight excess of diethyl oxalate is often used to ensure the complete consumption of the limiting reactant, 2,3-diaminopyridine. This can help to simplify the purification process by minimizing the amount of unreacted starting material in the crude product.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The disappearance of the 2,3-diaminopyridine spot and the appearance of the product spot, which should have a different Rf value, indicate the progression of the reaction.

Q3: My product is an off-white or yellowish powder. Is this normal?

A3: Yes, the product is often obtained as an off-white or yellowish solid. The color can be influenced by the purity of the starting materials and the reaction conditions. If a purer, whiter product is required, recrystallization, potentially with the use of activated carbon, is recommended.

Q4: What are the potential safety hazards associated with this synthesis?

A4: 2,3-Diaminopyridine can be irritating to the skin and eyes. Diethyl oxalate is also an irritant. It is important to handle these chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used are flammable and should be handled with care, away from ignition sources.

Q5: Can I use other oxalate esters, such as dimethyl oxalate?

A5: Yes, other dialkyl oxalates can be used. The choice of the ester may influence the reaction rate and the work-up procedure, as the corresponding alcohol is generated as a byproduct.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between common problems encountered during the synthesis and their potential solutions.

Troubleshooting_Logic cluster_problems Common Issues cluster_causes Potential Causes cluster_solutions Solutions Problem Observed Problem Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure Product Problem->Impure_Product Discoloration Product Discoloration Problem->Discoloration Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Impure_Product->Side_Reactions Starting_Material_Impurity Starting Material Impurity Impure_Product->Starting_Material_Impurity Discoloration->Starting_Material_Impurity Oxidation Oxidation Discoloration->Oxidation Optimize_Conditions Optimize Reaction (Time, Temp, Catalyst) Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Purification_Techniques Employ Advanced Purification Methods Side_Reactions->Purification_Techniques Use_High_Purity_Reagents Use High Purity Starting Materials Starting_Material_Impurity->Use_High_Purity_Reagents Oxidation->Use_High_Purity_Reagents Inert_Atmosphere Use Inert Atmosphere Oxidation->Inert_Atmosphere

Caption: Logical relationships between problems, causes, and solutions in the synthesis.

References

"stability issues of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one. The information provided is intended to assist in addressing potential stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to several degradation pathways in solution. The primary routes of degradation are likely to be hydrolysis, oxidation, and photolysis. The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, potentially leading to ring opening. The amino group and the pyrazine ring system can be prone to oxidation. Furthermore, exposure to UV or visible light may induce photolytic degradation.

Q2: What are the initial signs of degradation of a this compound solution?

A2: The first indications of degradation are often a change in the physical appearance of the solution. This can include a color change (e.g., from colorless to yellow or brown), the formation of precipitates, or a decrease in clarity. Analytically, degradation can be detected by changes in the chromatographic profile, such as the appearance of new peaks or a decrease in the peak area of the parent compound.

Q3: How can I prevent the degradation of this compound in my stock solutions?

A3: To minimize degradation, it is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. The use of amber vials or wrapping containers in aluminum foil can prevent photolytic degradation. It is also advisable to prepare fresh solutions for each experiment and to avoid repeated freeze-thaw cycles. The choice of solvent is also critical; using aprotic solvents may offer better stability than aqueous solutions.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Aqueous Buffers

Symptoms:

  • Significant decrease in the parent compound peak area in HPLC analysis within a short period.

  • Appearance of multiple new peaks in the chromatogram.

  • Visible change in solution color.

Possible Causes:

  • Hydrolysis: The compound is likely undergoing hydrolysis, especially in acidic or basic buffers.

  • Oxidation: Dissolved oxygen in the buffer could be causing oxidative degradation.

Troubleshooting Steps:

  • pH Profiling: Perform a pH stability study by preparing solutions in buffers with a range of pH values (e.g., pH 2, 4, 7, 9, 12). Analyze the solutions at different time points to determine the pH at which the compound is most stable.

  • Degas Buffers: Before preparing your solutions, degas the aqueous buffers to remove dissolved oxygen. This can be done by sparging with an inert gas like nitrogen or by sonication.

  • Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to your solution to quench oxidative processes.

  • Solvent Selection: If experimentally feasible, consider using a co-solvent system (e.g., water/acetonitrile or water/DMSO) to reduce the aqueous activity and potentially slow down hydrolysis.

Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Poor reproducibility of experimental results.

  • High variability in the measured activity or concentration of the compound.

Possible Causes:

  • Photodegradation: The compound may be sensitive to light, and variations in light exposure between experiments could lead to inconsistent degradation.

  • Temperature Fluctuations: Inconsistent storage or handling temperatures can affect the rate of degradation.

Troubleshooting Steps:

  • Conduct Photostability Studies: Expose solutions of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare the degradation to a sample kept in the dark.

  • Standardize Light Conditions: During experiments, ensure that all samples are handled under consistent lighting conditions. Use amber-colored labware or cover vessels with aluminum foil.

  • Strict Temperature Control: Maintain a consistent and controlled temperature for solution preparation, storage, and during the experiment. Avoid leaving solutions at room temperature for extended periods.

Data Presentation

Table 1: Example pH Stability of this compound in Aqueous Buffers at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
2.0100.075.224.8
4.0100.090.59.5
7.0100.098.11.9
9.0100.085.314.7
12.0100.060.139.9

Table 2: Example Photostability of this compound in Methanol at 25°C

ConditionInitial Concentration (µg/mL)Concentration after 8h (µg/mL)% Degradation
Dark Control100.099.50.5
UV Light100.065.834.2
Visible Light100.088.211.8

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare Degradation Solutions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Keep a control sample at 4°C.

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution, neutralize it if necessary, and dilute it to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Protocol 2: Forced Degradation Study - Oxidation
  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare Degradation Solution: Dilute the stock solution with a 3% solution of hydrogen peroxide in water to a final concentration of 100 µg/mL.

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours). Maintain a control sample without hydrogen peroxide.

  • Sample Analysis: At designated time points, take an aliquot of the solution and quench the reaction if necessary (e.g., with sodium bisulfite).

  • Analytical Method: Analyze the samples by HPLC to assess the extent of degradation.

Visualizations

Degradation_Pathway This compound This compound Hydrolysis_Product Ring-Opened Product This compound->Hydrolysis_Product Acid/Base Hydrolysis Oxidation_Product N-Oxide Derivative This compound->Oxidation_Product Oxidation Photolysis_Product Photodimer or Isomer This compound->Photolysis_Product UV/Vis Light

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution Degradation_Solutions Prepare Stress Solutions (Acid, Base, Oxidative, Light) Stock_Solution->Degradation_Solutions Incubation Incubate under Controlled Conditions Degradation_Solutions->Incubation Sampling Collect Samples at Time Points Incubation->Sampling HPLC_Analysis HPLC-UV/MS Analysis Sampling->HPLC_Analysis Data_Evaluation Evaluate Degradation Profile HPLC_Analysis->Data_Evaluation

Caption: General workflow for a forced degradation study.

"troubleshooting guide for 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one synthesis scale-up"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis scale-up, presented in a question-and-answer format.

Issue 1: Low Yield in the Initial Condensation Step to form 2-amino-3-cyanopyridine

  • Question: We are experiencing a significant drop in yield for the formation of 2-amino-3-cyanopyridine when scaling up the one-pot condensation of an aromatic aldehyde, malononitrile, a ketone, and ammonium acetate. What are the potential causes and solutions?

  • Answer: Low yields in this multicomponent reaction during scale-up can be attributed to several factors:

    • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of all four components is critical. Poor mixing can lead to localized high concentrations of reactants, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a well-mixed suspension.

    • Temperature Control: The reaction is often exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, favoring the formation of byproducts. Implement a robust cooling system and consider a slower, controlled addition of the reagents.

    • Catalyst Deactivation: If using a solid-supported catalyst, ensure it is not being physically degraded by the increased agitation at a larger scale. Consider using a more mechanically stable catalyst or a different catalyst loading.

    • Solvent Effects: The choice of solvent can be critical. A solvent that works well on a small scale may not be optimal for larger batches due to differences in solubility and heat transfer. Consider solvent screening at the pilot scale.

Issue 2: Incomplete Diazotization of 2-amino-3-cyanopyridine

  • Question: During the diazotization of 2-amino-3-cyanopyridine, we observe unreacted starting material even with an excess of sodium nitrite. Why is this happening and how can we improve the conversion?

  • Answer: Incomplete diazotization is a common issue during scale-up. Here are the likely causes and recommended actions:

    • Poor Acid Dispersion: The reaction is typically carried out in a strong acid. On a larger scale, ensuring uniform dispersion of the amine in the acidic medium before adding the nitrite solution is crucial. Inadequate dispersion can lead to localized areas where the amine is not fully protonated and thus less reactive.

    • Temperature Fluctuation: Diazotization is highly temperature-sensitive and exothermic. The optimal temperature is typically between 0-5 °C. On a larger scale, maintaining this low temperature can be challenging. A runaway temperature will lead to the decomposition of the diazonium salt. Improve cooling efficiency and monitor the internal temperature at multiple points within the reactor.

    • Slow Nitrite Addition: The rate of addition of the sodium nitrite solution is critical. Adding it too quickly can cause localized warming and decomposition. A slow, controlled addition below the surface of the reaction mixture is recommended.

    • Nitrous Acid Decomposition: Nitrous acid is unstable. Ensure that the sodium nitrite solution is fresh and added to a well-agitated, strongly acidic solution to generate nitrous acid in situ effectively.

Issue 3: Low Yield and Impurity Formation during Cyclization

  • Question: The cyclization of the intermediate to form the pyridopyrazinone ring is giving a low yield with the formation of a significant amount of a dark, tarry byproduct on a larger scale. What is causing this and how can it be prevented?

  • Answer: This issue often points to problems with reaction conditions and stability of intermediates:

    • Thermal Decomposition: The cyclization step may require heating. On a larger scale, hot spots can develop in the reactor, leading to thermal decomposition of the starting material or the product. Ensure uniform heating and good agitation.

    • Side Reactions of the Cyano Group: The cyano group can undergo undesired side reactions under the cyclization conditions, such as hydrolysis or polymerization, especially if the reaction is prolonged or at an elevated temperature. Optimize the reaction time and temperature at the larger scale.

    • Atmosphere Control: The reaction may be sensitive to air or moisture. Scaling up in an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.

    • pH Control: The pH of the reaction mixture can significantly influence the cyclization rate and the formation of byproducts. Monitor and control the pH throughout the reaction.

Issue 4: Difficulty in Product Isolation and Purification

  • Question: We are struggling with the crystallization of the final product, this compound, at a pilot scale, resulting in a low recovery of an impure product. What can we do to improve this?

  • Answer: Crystallization is a critical step that often requires re-optimization during scale-up:

    • Solvent System: The ideal solvent or solvent mixture for crystallization may differ between lab and pilot scales. A systematic screening of solvents is recommended. Key properties to consider are the solubility of the product at high and low temperatures and the insolubility of major impurities.

    • Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slow, controlled cooling profile is generally preferred to allow for the formation of larger, purer crystals. Crash cooling will often lead to the precipitation of impurities along with the product.

    • Seeding: Seeding the supersaturated solution with a small amount of pure product can induce crystallization at a desired temperature and lead to a more consistent and purer product.

    • Agitation: The agitation rate during crystallization should be sufficient to keep the crystals suspended but not so vigorous as to cause crystal breakage (attrition), which can lead to smaller, less pure particles.

    • Filtration and Washing: Ensure that the filtration is efficient and that the filter cake is washed with an appropriate solvent to remove residual mother liquor and soluble impurities without dissolving a significant amount of the product.

Frequently Asked Questions (FAQs)

  • Q1: What is a common synthetic route for this compound?

    • A plausible and frequently utilized synthetic strategy involves a multi-step sequence starting from the synthesis of a substituted 2-amino-3-cyanopyridine. This intermediate can then be diazotized, followed by an intramolecular cyclization to form the pyridopyrazinone ring system. A final reduction step may be necessary depending on the specific precursors used.

  • Q2: What are the critical safety considerations when scaling up this synthesis?

    • Diazotization: The formation of diazonium salts is a highly exothermic and potentially explosive reaction. Strict temperature control is paramount. Diazonium salts should be used immediately in the next step and not isolated.

    • Azide Intermediates: If an azide intermediate is formed, it is crucial to handle it with extreme care as organic azides can be explosive.

    • Thermal Stability: The thermal stability of all intermediates and the final product should be determined using techniques like Differential Scanning Calorimetry (DSC) to identify any potential thermal hazards during the reaction or upon storage.

  • Q3: What are the expected major impurities in the final product?

    • Unreacted Intermediates: Incomplete reactions can lead to the presence of starting materials or intermediates in the final product.

    • Over-reduction/Side-reduction Products: If a reduction step is involved, other functional groups might be unintentionally reduced.

    • Polymeric Byproducts: Tarry, polymeric materials can form from the decomposition or side reactions of reactive intermediates.

    • Isomers: Depending on the starting materials, the formation of structural isomers is a possibility.

  • Q4: What analytical techniques are recommended for in-process control and final product analysis?

    • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the progress of the reaction and the formation of impurities. Thin-Layer Chromatography (TLC) can be a quicker, qualitative alternative.

    • Final Product Analysis:

      • HPLC: To determine the purity of the final product and quantify any impurities.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.

      • Mass Spectrometry (MS): To confirm the molecular weight of the product.

      • Infrared (IR) Spectroscopy: To identify key functional groups.

      • Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.

Data Presentation

Table 1: Typical Yields and Purity at Different Scales (Hypothetical Data)

StepLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
2-amino-3-cyanopyridine Synthesis 85% Yield, 98% Purity75% Yield, 96% Purity70% Yield, 95% Purity
Diazotization & Cyclization 70% Yield, 95% Purity60% Yield, 92% Purity55% Yield, 90% Purity
Final Product (after purification) 90% Recovery, >99.5% Purity85% Recovery, >99.5% Purity80% Recovery, >99.5% Purity

Experimental Protocols

Protocol 1: General Procedure for One-Pot Synthesis of 2-amino-3-cyanopyridine Derivatives [1][2][3][4]

  • To a round-bottom flask equipped with a mechanical stirrer, condenser, and a temperature probe, add the aromatic aldehyde (1.0 eq), malononitrile (1.1 eq), ketone (1.0 eq), and ammonium acetate (2.0 eq) in a suitable solvent (e.g., ethanol).

  • Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to afford the 2-amino-3-cyanopyridine derivative.

Protocol 2: General Procedure for Diazotization [5][6][7][8]

  • Dissolve the 2-amino-3-cyanopyridine derivative (1.0 eq) in a suitable acid (e.g., a mixture of sulfuric acid and water) in a jacketed reactor equipped with a mechanical stirrer and a temperature probe.

  • Cool the mixture to 0-5 °C using a chiller.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the internal temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The resulting diazonium salt solution is used immediately in the next step.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound check_step Identify the Problematic Step start->check_step step1 Step 1: Condensation check_step->step1 Condensation step2 Step 2: Diazotization & Cyclization check_step->step2 Diazotization/ Cyclization step3 Step 3: Purification check_step->step3 Purification q1_mixing Is mixing efficient? step1->q1_mixing q2_temp Is temperature below 5°C? step2->q2_temp q3_crystallization Is crystallization process optimized? step3->q3_crystallization s1_mixing Optimize agitation speed and impeller design. q1_mixing->s1_mixing No q1_temp Is temperature controlled? q1_mixing->q1_temp Yes s1_temp Improve cooling and control reagent addition rate. q1_temp->s1_temp No s2_temp Enhance cooling capacity and monitor temperature closely. q2_temp->s2_temp No q2_addition Is nitrite addition slow and controlled? q2_temp->q2_addition Yes s2_addition Use a dosing pump for slow, subsurface addition. q2_addition->s2_addition No q2_side_reactions Are there signs of decomposition (e.g., color change, gas evolution)? q2_addition->q2_side_reactions Yes s2_side_reactions Optimize reaction time and consider inert atmosphere. q2_side_reactions->s2_side_reactions Yes s3_crystallization Screen solvents, control cooling rate, and use seeding. q3_crystallization->s3_crystallization No q3_purity Is the purity still low after crystallization? q3_crystallization->q3_purity Yes s3_purity Consider reslurrying or recrystallization from a different solvent system. q3_purity->s3_purity Yes

Caption: Troubleshooting workflow for low yield in the synthesis.

Reaction_Pathway start_materials Aromatic Aldehyde + Malononitrile + Ketone + Ammonium Acetate intermediate1 2-Amino-3-cyanopyridine start_materials->intermediate1 One-pot Condensation reagent1 NaNO2, H+ intermediate2 Diazonium Salt Intermediate intermediate1->intermediate2 reagent1->intermediate2 Diazotization cyclization Intramolecular Cyclization intermediate2->cyclization final_product This compound cyclization->final_product

Caption: Proposed synthetic pathway for the target molecule.

References

Technical Support Center: Enhancing the Metabolic Stability of Pyrido[2,3-b]pyrazine Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the metabolic stability of pyrido[2,3-b]pyrazine drug candidates. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolic liabilities associated with the pyrido[2,3-b]pyrazine scaffold?

A1: The pyrido[2,3-b]pyrazine core is generally considered to have a favorable metabolic profile, in some cases showing a lower potential for the formation of reactive metabolites compared to other bicyclic heteroaromatic systems like 1,8-naphthyridine.[1] However, like most nitrogen-containing heterocycles, it is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Potential metabolic "hot spots" can include:

  • Oxidation of the pyrazine ring: The nitrogen atoms in the pyrazine ring can be susceptible to N-oxidation.

  • Hydroxylation of the pyridine ring: The carbon atoms on the pyridine ring can be sites of hydroxylation.

  • Metabolism of substituents: The nature and position of substituents on the pyrido[2,3-b]pyrazine core will significantly influence the primary sites of metabolism. Aromatic or aliphatic substituents can undergo hydroxylation, dealkylation, or other common metabolic transformations.

In silico tools for metabolism prediction can be valuable for identifying likely sites of metabolism on your specific pyrido[2,3-b]pyrazine derivatives.

Q2: What are the primary strategies for improving the metabolic stability of my pyrido[2,3-b]pyrazine drug candidate?

A2: Improving metabolic stability typically involves modifying the chemical structure to block or reduce the rate of metabolic reactions. Key strategies include:

  • Introducing electron-withdrawing groups: Adding electron-withdrawing groups to the aromatic rings can decrease the electron density, making them less susceptible to oxidative metabolism by CYP enzymes.

  • Blocking metabolic hot spots: Once a metabolic hot spot is identified, you can introduce a blocking group, such as a fluorine or chlorine atom, at that position. This can prevent or slow down the metabolic reaction.

  • Scaffold hopping and bioisosteric replacement: In some cases, replacing a labile part of the molecule with a bioisostere that is more resistant to metabolism can be effective. For example, replacing a metabolically unstable phenyl ring with a pyridine or pyrimidine ring.

  • Modifying substituent size and conformation: Altering the size or conformation of substituents can impact how the molecule fits into the active site of metabolizing enzymes, potentially reducing the rate of metabolism.

Q3: Which in vitro assays are most appropriate for assessing the metabolic stability of my compounds?

A3: The two most common and informative in vitro assays for assessing metabolic stability are:

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s. It is a cost-effective and high-throughput method for determining a compound's intrinsic clearance.

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive assessment of metabolic stability, as it includes both Phase I and Phase II metabolic pathways.

The choice between these assays depends on the stage of your research and the specific questions you are asking. Microsomal stability assays are often used for initial screening, while hepatocyte assays can provide more detailed information for lead optimization.

Q4: How do I interpret the data from a microsomal stability assay?

A4: The primary outputs of a microsomal stability assay are the half-life (t½) and the intrinsic clearance (CLint) .

  • Half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): This is a measure of the intrinsic ability of the liver enzymes to metabolize a drug. A lower CLint value corresponds to greater metabolic stability.

These parameters are used to rank-order compounds and to predict in vivo pharmacokinetic properties.

Troubleshooting Guides

Troubleshooting the Liver Microsomal Stability Assay
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate experiments Inconsistent pipetting; variability in microsome batches or vendors; instability of the compound in the assay buffer.Ensure accurate and consistent pipetting; use the same batch of microsomes for comparative studies; run a control incubation without NADPH to check for non-enzymatic degradation.
Compound appears to be unstable, but no metabolites are detected The compound may be binding non-specifically to the microsomes or plasticware; metabolites may not be ionizable or detectable by the analytical method.Use low-binding plates; optimize the LC-MS/MS method to detect a wider range of potential metabolites; consider using radiolabeled compounds to track all metabolites.
Positive control compound shows low metabolism Inactive microsomes; incorrect cofactor concentration; improper incubation conditions.Use a new batch of microsomes and verify their activity with a reliable positive control; ensure the NADPH regenerating system is freshly prepared and at the correct concentration; verify the incubation temperature and time.
Unexpectedly rapid disappearance of the test compound High intrinsic clearance; non-enzymatic degradation.Confirm the result with a repeat experiment; run a control without NADPH to assess chemical stability; consider using a lower protein concentration or shorter incubation times for highly cleared compounds.
Troubleshooting LC-MS/MS Analysis for Metabolite Identification
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) Column contamination; inappropriate mobile phase pH; sample solvent incompatible with the mobile phase.Flush the column with a strong solvent; adjust the mobile phase pH to ensure the analyte is in a single ionic form; ensure the sample solvent is similar in strength to the initial mobile phase.
Retention time shifts Changes in mobile phase composition; column degradation; fluctuations in column temperature.Prepare fresh mobile phase; use a guard column and replace the analytical column if necessary; ensure the column oven is maintaining a stable temperature.
High background noise or carryover Contaminated mobile phase or LC system; carryover from a previous injection.Use high-purity solvents and additives; implement a robust needle wash protocol; inject a blank sample after a high-concentration sample to check for carryover.
Low signal intensity Poor ionization of the analyte; ion suppression from matrix components; incorrect MS settings.Optimize the ion source parameters (e.g., spray voltage, gas flows); improve sample clean-up to remove interfering matrix components; perform a full scan to identify the optimal precursor and product ions for your compound.

Data Presentation

The following tables provide a template for organizing and presenting metabolic stability data for a series of pyrido[2,3-b]pyrazine analogs.

Table 1: Human Liver Microsomal Stability Data for Pyrido[2,3-b]pyrazine Analogs

Compound IDR1R2R3t½ (min)CLint (µL/min/mg protein)
PBP-001HHH1546.2
PBP-002FHH3519.8
PBP-003HClH4216.5
PBP-004HHOMe2034.7
PBP-005FClH>60<11.6

Table 2: Hepatocyte Stability Data for Selected Pyrido[2,3-b]pyrazine Analogs

Compound IDR1R2R3t½ (min)CLint (µL/min/10^6 cells)
PBP-001HHH1257.8
PBP-002FHH2824.8
PBP-005FClH5512.6

Experimental Protocols

Detailed Protocol for Human Liver Microsomal Stability Assay

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

  • Test Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of the test compound in DMSO.

  • Human Liver Microsomes (20 mg/mL): Thaw a vial of pooled human liver microsomes on ice.

  • NADPH Regenerating System Solution:

    • Solution A: 26 mM NADP+, 66 mM glucose-6-phosphate, 66 mM MgCl2 in deionized water.

    • Solution B: 40 U/mL glucose-6-phosphate dehydrogenase in 5 mM sodium citrate.

    • Prepare the final NADPH regenerating system by mixing Solution A and Solution B.

2. Incubation Procedure:

  • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Add the test compound to the master mix to achieve a final concentration of 1 µM.

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding human liver microsomes to a final concentration of 0.5 mg/mL.

  • At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Vortex and centrifuge the samples to precipitate the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Analyze the samples by LC-MS/MS to determine the peak area of the test compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Buffers, Cofactors, Microsomes pre_warm Pre-warm Master Mix (37°C) reagents->pre_warm compound Prepare Test Compound Stock Solution compound->pre_warm initiate Initiate Reaction with Microsomes pre_warm->initiate sampling Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sampling terminate Terminate Reaction (Acetonitrile + IS) sampling->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Data Processing and Calculation of t½, CLint lcms->data

Caption: Workflow for a typical in vitro liver microsomal stability assay.

logical_relationship cluster_strategy Strategies to Enhance Metabolic Stability cluster_outcome Desired Outcomes strategy1 Introduce Electron- Withdrawing Groups outcome1 Increased Half-life (t½) strategy1->outcome1 outcome2 Decreased Intrinsic Clearance (CLint) strategy1->outcome2 strategy2 Block Metabolic Hot Spots (e.g., Fluorination) strategy2->outcome1 strategy2->outcome2 strategy3 Bioisosteric Replacement strategy3->outcome1 strategy3->outcome2

Caption: Key strategies for improving the metabolic stability of drug candidates.

References

Technical Support Center: Refining Purification Techniques for 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification techniques for 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most frequently employed purification techniques for this compound and structurally similar heterocyclic compounds are recrystallization and silica gel column chromatography. Recrystallization is often attempted first due to its simplicity and cost-effectiveness, while column chromatography is utilized for separating complex mixtures or removing closely related impurities.

Q2: What are the likely impurities I might encounter during the synthesis of this compound?

A2: While specific byproducts depend on the synthetic route, common impurities in the synthesis of related aminopyrazinone derivatives may include unreacted starting materials (e.g., aminopyrazine precursors, dicarbonyl compounds), products of side reactions such as self-condensation of starting materials, and polymeric or resinous materials formed under reaction conditions.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective and rapid method for monitoring the purification process. It allows for the visualization of the separation of the desired compound from impurities. For polar and basic compounds like this compound, specialized TLC plates (e.g., alumina or reverse-phase) or specific solvent systems may be required for optimal separation.

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel can occur with certain sensitive compounds. Consider deactivating the silica gel by treating it with a base, such as triethylamine, before packing the column. Alternatively, using a different stationary phase like alumina can be a better option for basic compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues

Problem Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the chosen solvent, even at elevated temperatures. The solvent is not suitable for your compound. The compound may have low solubility in most common solvents.- Experiment with a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, acetonitrile, DMF, DMSO).- Use a solvent mixture to fine-tune the solubility.- Consider using a larger volume of solvent.
The compound precipitates out of solution too quickly, resulting in a powder instead of crystals. The solution is supersaturated, or the cooling process is too rapid.- Ensure the minimum amount of hot solvent is used to fully dissolve the compound.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to induce crystallization.
No crystals form even after the solution has cooled completely. The solution is not saturated enough, or the compound is highly soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration of the compound.- Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise until turbidity is observed, then warm slightly to redissolve and cool slowly.- Introduce a seed crystal of the pure compound.
The purified compound still shows impurities by TLC or other analytical methods. The impurities have similar solubility profiles to the desired compound. The crystals may have occluded impurities.- Perform a second recrystallization, potentially with a different solvent system.- Consider using an alternative purification method such as column chromatography.

Column Chromatography Issues

Problem Possible Cause(s) Suggested Solution(s)
The compound does not move from the origin (streaks at the baseline) on the TLC plate, even with highly polar eluents. The compound is highly polar and strongly adsorbs to the silica gel.- Use a more polar eluent system. For basic compounds, adding a small amount of ammonia or triethylamine to the eluent can improve mobility. A common system is a mixture of dichloromethane, methanol, and a small percentage of ammonium hydroxide.[1]- Switch to a different stationary phase, such as alumina or reverse-phase silica gel.
The compound streaks badly on the TLC plate and column. The compound is acidic or basic and is interacting strongly with the stationary phase. The column may be overloaded.- Add a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine or ammonia for basic compounds) to suppress ionization and reduce tailing.- Ensure the amount of crude material loaded onto the column is appropriate for the column size.
The separation between the desired compound and impurities is poor. The chosen eluent system is not providing adequate resolution.- Systematically screen different solvent systems with varying polarities and compositions using TLC.- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
The compound elutes with the solvent front. The eluent is too polar for the compound.- Start with a less polar solvent system and gradually increase the polarity to find the optimal conditions for separation.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility when heated. Promising solvents for similar compounds include ethyl acetate, ethanol, and water.[2]

  • Dissolution: In a flask, add the crude compound and the chosen solvent. Heat the mixture to boiling while stirring until the compound is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

  • TLC Analysis: Develop a suitable solvent system using TLC. For polar, basic compounds, a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol or ethanol) with a small addition of a base (like triethylamine or ammonium hydroxide) is often effective.[1] Aim for an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Technique Selection

G Decision-Making for Purification Technique Selection start Crude Product recrystallization Attempt Recrystallization start->recrystallization is_pure Is the product pure? recrystallization->is_pure column_chrom Perform Column Chromatography is_pure->column_chrom No end Pure Product is_pure->end Yes is_separable Good separation on TLC? column_chrom->is_separable column_chrom->end is_separable->column_chrom Yes optimize_tlc Optimize TLC conditions (different solvents/stationary phase) is_separable->optimize_tlc No optimize_tlc->is_separable G General Troubleshooting Workflow for Purification start Purification Issue Identified check_solubility Re-evaluate Compound Solubility start->check_solubility check_stability Assess Compound Stability (TLC spot test) start->check_stability recrystallization_issue Recrystallization Problem check_solubility->recrystallization_issue chromatography_issue Chromatography Problem check_stability->chromatography_issue change_solvent Change Recrystallization Solvent/Mixture recrystallization_issue->change_solvent Poor Solubility/Yield slow_cooling Ensure Slow Cooling recrystallization_issue->slow_cooling Poor Crystal Quality change_eluent Modify Eluent System (add modifier, change polarity) chromatography_issue->change_eluent Poor Separation/Streaking change_stationary_phase Change Stationary Phase (e.g., Alumina, Reverse Phase) chromatography_issue->change_stationary_phase Compound Degradation solution Problem Resolved change_solvent->solution slow_cooling->solution change_eluent->solution change_stationary_phase->solution

References

Validation & Comparative

A Comparative Analysis of Novel Pyrido[2,3-b]pyrazin-3(4H)-one Scaffolds and Established FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of emerging 2-aminopyrido[2,3-b]pyrazin-3(4H)-one derivatives against well-established FMS-like tyrosine kinase 3 (FLT3) inhibitors in the context of Acute Myeloid Leukemia (AML). This publication synthesizes available biochemical and cellular activity data, details relevant experimental methodologies, and visualizes key signaling pathways to offer a comprehensive resource for evaluating next-generation therapeutic strategies.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and are associated with a poor prognosis. This has established FLT3 as a key therapeutic target in AML.

This guide focuses on a comparative analysis of a novel class of inhibitors, this compound derivatives, and their performance relative to known, clinically relevant FLT3 inhibitors. Due to the limited publicly available data on the exact this compound scaffold, this guide will utilize data from the closely related and structurally similar pyrido[3,4-b]pyrazin-2(1H)-one derivatives as a surrogate for comparative purposes.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro inhibitory activities of a representative pyrido[3,4-b]pyrazin-2(1H)-one derivative and a selection of established first and second-generation FLT3 inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

Inhibitor Class Compound FLT3 (Wild-Type) IC50 (nM) FLT3-ITD IC50 (nM) FLT3-D835Y IC50 (nM) MV4-11 (Cellular) IC50 (nM)
Pyrido[3,4-b]pyrazin-2(1H)-one Derivative Compound 13Not ReportedNot Reported29.54 ± 4.76[1][2]15.77 ± 0.15[1][2]
First-Generation Inhibitors Midostaurin~11~10~8~10
Sorafenib~58~6Not Potent~5
Sunitinib~2~1Not Potent~20
Second-Generation Inhibitors Gilteritinib~0.29~0.7~0.29~1.3
Quizartinib~1.6~1.1Not Potent~4.2
Crenolanib~0.4~3.2~5.8~4.7

Note: IC50 values can vary between different assay conditions and laboratories. The data presented here is a compilation from various sources for comparative purposes.

FLT3 Signaling Pathway and Inhibition

The FLT3 signaling cascade is initiated by the binding of the FLT3 ligand, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, activating downstream pathways such as RAS/MEK/ERK, PI3K/Akt/mTOR, and STAT5, which collectively promote cell proliferation, survival, and inhibit apoptosis. In FLT3-mutated AML, this pathway is constitutively active, driving leukemogenesis. FLT3 inhibitors act by competing with ATP for binding to the kinase domain of the FLT3 receptor, thereby blocking its phosphorylation and downstream signaling.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor P1 P FLT3_Receptor->P1 Autophosphorylation P2 P FLT3_Receptor->P2 RAS RAS P1->RAS PI3K PI3K P1->PI3K JAK JAK P2->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Survival Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->STAT5 STAT5->Proliferation FLT3_Inhibitor FLT3 Inhibitor FLT3_Inhibitor->FLT3_Receptor Inhibition Experimental_Workflow Start Start: Novel Compound Synthesis Biochemical_Assay In Vitro Kinase Assay (Biochemical) Start->Biochemical_Assay IC50_Determination_Biochem Determine Biochemical IC50 Biochemical_Assay->IC50_Determination_Biochem Cell_Based_Assay Cell Viability Assay (e.g., MTT) IC50_Determination_Biochem->Cell_Based_Assay Potent Compounds IC50_Determination_Cell Determine Cellular IC50 Cell_Based_Assay->IC50_Determination_Cell Downstream_Signaling Western Blot for Downstream Signaling (p-FLT3, p-STAT5, etc.) IC50_Determination_Cell->Downstream_Signaling Active in Cells Mechanism_Validation Confirm Mechanism of Action Downstream_Signaling->Mechanism_Validation Lead_Optimization Lead Optimization Mechanism_Validation->Lead_Optimization Lead_Optimization->Start Iterative Improvement End End: Preclinical Candidate Lead_Optimization->End

References

A Comparative Analysis of Pyrido[2,3-b]pyrazines and Quinazolines as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer chemotherapy, the quest for novel heterocyclic compounds with high efficacy and selectivity remains a paramount objective. Among the myriad of scaffolds explored, pyrido[2,3-b]pyrazines and quinazolines have emerged as privileged structures, demonstrating significant potential as anticancer agents. This guide provides a comparative study of these two compound classes, summarizing their performance with supporting experimental data, detailing key experimental protocols, and visualizing their mechanisms of action through signaling pathway diagrams.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro anticancer activity of representative pyrido[2,3-b]pyrazine and quinazoline derivatives against various cancer cell lines and kinases. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been collated from multiple studies. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between different research groups.

Table 1: Comparative Cytotoxicity (IC50 in µM) Against Various Cancer Cell Lines

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-b]pyrazines Compound 7nPC9 (Erlotinib-sensitive NSCLC)0.09[1][1]
Compound 7nPC9-ER (Erlotinib-resistant NSCLC)0.15[1][1]
8-benzylamino pyrido[2,3-b]pyrazineA2058 (Melanoma)Induces ~64% growth inhibition at 10 µM[2][2]
Quinazolines GefitinibA549 (NSCLC)17.9[3][4][3][4]
ErlotinibA549 (NSCLC)>50-
Compound 3oA549 (NSCLC)4.26[3][4][3][4]
Compound 3oHCT116 (Colon)3.92[3][4][3][4]
Compound 3oMCF-7 (Breast)0.14[3][4][3][4]
Compound 18MGC-803 (Gastric)0.85[5][5]
Compound 42HT-29 (Colon)0.13[6][6]
Compound 42MCF-7 (Breast)0.56[6][6]
Compound 43HT-29 (Colon)0.15[6][6]
Compound 43MCF-7 (Breast)1.81[6][6]
Compound (Z)HCT-15 (Colorectal)0.28[7][7]
Compound (Ab)HCT-15 (Colorectal)0.1[7][7]
Compound (Z)HeLa (Cervical)0.46[7][7]
Compound (Ab)HeLa (Cervical)0.004[7][7]

Table 2: Comparative Kinase Inhibitory Activity (IC50 in nM)

Compound ClassDerivativeTarget KinaseIC50 (nM)Reference
Pyrido[2,3-b]pyrazines -FGFR1--
-FGFR2--
-FGFR3--
-FGFR4--
Quinazolines GefitinibEGFR2-37-
ErlotinibEGFR2-
LapatinibEGFR10.8-
LapatinibHER29.8-
VandetanibVEGFR-240-
Compound 18EGFR15[6][6]
Compound (46)VEGFR-25.4[6][6]
Compound 23EGFR L858R/T790M0.2[8][8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols represent standard procedures used to evaluate the anticancer properties of novel compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined from the dose-response curve.[4][9][10][11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Procedure:

  • Seed cells in a 6-well plate and treat with the test compounds for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[12][13][14]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Procedure:

  • Culture and treat cells with the test compounds for a specified duration.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing propidium iodide and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[3][15][16][17]

Signaling Pathways and Mechanisms of Action

Quinazolines: Potent Kinase Inhibitors

Quinazoline derivatives are well-established as potent inhibitors of various protein kinases, particularly those in the receptor tyrosine kinase (RTK) family. Their anticancer effects are often attributed to the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival.

Quinazoline_Pathway Quinazoline Quinazoline Derivatives EGFR EGFR Quinazoline->EGFR Inhibition VEGFR VEGFR Quinazoline->VEGFR Inhibition PI3K PI3K Quinazoline->PI3K Inhibition Apoptosis Apoptosis Quinazoline->Apoptosis CellCycleArrest Cell Cycle Arrest Quinazoline->CellCycleArrest EGFR->PI3K VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Quinazoline derivatives inhibit key kinases like EGFR, VEGFR, and PI3K.

Pyrido[2,3-b]pyrazines: Targeting Resistance and Beyond

Pyrido[2,3-b]pyrazines have demonstrated promise in overcoming resistance to established anticancer drugs, such as the EGFR inhibitor erlotinib. This suggests they may act on mutated forms of kinases or through alternative signaling pathways. Some derivatives have also been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).

Pyridopyrazine_Pathway Pyridopyrazine Pyrido[2,3-b]pyrazine Derivatives EGFR_mutant Mutant EGFR (e.g., T790M) Pyridopyrazine->EGFR_mutant Inhibition FGFR FGFR Pyridopyrazine->FGFR Inhibition Apoptosis Apoptosis Pyridopyrazine->Apoptosis Downstream_Signaling Downstream Signaling EGFR_mutant->Downstream_Signaling FGFR->Downstream_Signaling Proliferation_Resistance Resistant Cell Proliferation Downstream_Signaling->Proliferation_Resistance

Caption: Pyrido[2,3-b]pyrazines can inhibit mutated EGFR and FGFR pathways.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening and evaluating the anticancer potential of novel compounds like pyrido[2,3-b]pyrazines and quinazolines involves a multi-step process, from initial cytotoxicity screening to more detailed mechanistic studies.

Experimental_Workflow Start Compound Synthesis (Pyrido[2,3-b]pyrazines & Quinazolines) Cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Start->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis_Assay CellCycle_Assay Cell Cycle Analysis (PI Staining) IC50->CellCycle_Assay Kinase_Assay Kinase Inhibition Assays (e.g., EGFR, VEGFR, FGFR) IC50->Kinase_Assay Mechanism Mechanism of Action Studies Apoptosis_Assay->Mechanism CellCycle_Assay->Mechanism Kinase_Assay->Mechanism

Caption: A typical workflow for evaluating the anticancer potential of new compounds.

Conclusion

Both pyrido[2,3-b]pyrazines and quinazolines represent highly promising scaffolds for the development of novel anticancer agents. Quinazolines have a well-documented history as potent kinase inhibitors, with several derivatives already approved for clinical use. Their mechanisms of action are extensively studied, primarily involving the inhibition of key growth factor receptor signaling pathways.

Pyrido[2,3-b]pyrazines, while less explored, are emerging as a versatile class of compounds with the potential to address clinical challenges such as acquired drug resistance. Their ability to inhibit mutated kinases and other targets like FGFRs opens new avenues for therapeutic intervention.

Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative advantages and disadvantages of each scaffold. Nevertheless, the existing data strongly supports the continued investigation of both pyrido[2,3-b]pyrazines and quinazolines in the pursuit of more effective and targeted cancer therapies.

References

Comparative Guide to the Therapeutic Targets of Pyrido[2,3-b]pyrazines and Related Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic targets associated with the pyrido[2,3-b]pyrazine scaffold and the closely related pyrido[2,3-d]pyrimidine core structure. Due to a lack of specific experimental data for 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one, this document focuses on the validated targets of the broader chemical class to which it belongs. The information presented is compiled from preclinical research and is intended to inform target validation and drug discovery efforts.

Overview of Therapeutic Potential

The pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine cores are versatile pharmacophores that have been incorporated into a variety of compounds with diverse biological activities. These scaffolds have shown promise in several therapeutic areas, primarily in oncology, virology, and pain management. The key to their broad applicability lies in the ability to modify their structure to achieve selectivity for different biological targets.

Key Therapeutic Areas and Targets

Antiviral Activity: Human Cytomegalomegalovirus (HCMV) DNA Polymerase

A significant therapeutic application of the pyrido[2,3-b]pyrazine scaffold is in the development of novel antiviral agents, particularly against Human Cytomegalovirus (HCMV). Certain derivatives have been identified as potent non-nucleoside inhibitors of HCMV DNA polymerase.

Comparison of HCMV DNA Polymerase Inhibitors:

Compound ClassExample Compound(s)TargetPotency (EC₅₀)Cytotoxicity (CC₅₀)Therapeutic Index (TI = CC₅₀/EC₅₀)Alternative Treatments
Pyrido[2,3-b]pyrazineCompound 27HCMV DNA Polymerase0.33 µM>40 µM>121Ganciclovir, Foscarnet, Cidofovir[1][2]
Pyrido[2,3-b]pyrazineCompound 23HCMV DNA Polymerase0.28 µM>40 µM>142Letermovir, Maribavir[1][2]
Pyrido[2,3-b]pyrazineCompound 28HCMV DNA Polymerase0.33 µM>40 µM>121Acyclovir (for other herpesviruses)[1]

Experimental Protocol: HCMV Plaque Reduction Assay

This assay is a standard method for determining the antiviral efficacy of a compound.

  • Cell Culture: Human foreskin fibroblasts (HFFs) are seeded in 24-well plates and grown to confluence.

  • Infection: The cell monolayers are infected with a known titer of HCMV (e.g., AD169 or Merlin strain) at a specific multiplicity of infection (MOI).

  • Compound Treatment: After a 1-hour adsorption period, the virus-containing medium is removed and replaced with fresh medium containing various concentrations of the test compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a period that allows for plaque formation (typically 7-14 days).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of virus-induced cell death.

  • Data Analysis: The number of plaques in each well is counted, and the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control) is calculated.

Signaling Pathway: HCMV Replication

HCMV_Replication HCMV HCMV Host_Cell Host_Cell HCMV->Host_Cell Attachment Viral_Entry Viral_Entry Host_Cell->Viral_Entry Uncoating Uncoating Viral_Entry->Uncoating Viral_DNA_to_Nucleus Viral_DNA_to_Nucleus Uncoating->Viral_DNA_to_Nucleus IE_Gene_Expression IE_Gene_Expression Viral_DNA_to_Nucleus->IE_Gene_Expression E_Gene_Expression E_Gene_Expression IE_Gene_Expression->E_Gene_Expression DNA_Replication DNA_Replication E_Gene_Expression->DNA_Replication L_Gene_Expression L_Gene_Expression DNA_Replication->L_Gene_Expression HCMV_DNA_Polymerase HCMV_DNA_Polymerase DNA_Replication->HCMV_DNA_Polymerase Virion_Assembly Virion_Assembly L_Gene_Expression->Virion_Assembly Egress Egress Virion_Assembly->Egress Egress->HCMV Release of new virions Pyrido_b_pyrazine Pyrido[2,3-b]pyrazine Inhibitor Pyrido_b_pyrazine->HCMV_DNA_Polymerase TRPV1_Signaling cluster_neuron Nociceptive Neuron TRPV1 TRPV1 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Action_Potential Action_Potential Depolarization->Action_Potential Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal Noxious_Stimuli Noxious Stimuli (Heat, Capsaicin, Acid) Noxious_Stimuli->TRPV1 Activates Pyrido_b_pyrazine_Antagonist Pyrido[2,3-b]pyrazine Antagonist Pyrido_b_pyrazine_Antagonist->TRPV1 Blocks Kinase_Inhibitor_Workflow Biochemical_Assay Biochemical Assay (e.g., Kinase Glo) Determine_IC50 Determine IC₅₀ Biochemical_Assay->Determine_IC50 Cell_Based_Assay Cell-Based Assay (Phosphorylation) Western_Blot Western Blot for Downstream Targets Cell_Based_Assay->Western_Blot Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Measure_GI50 Measure GI₅₀ Cell_Proliferation_Assay->Measure_GI50 In_Vivo_Studies In Vivo Studies (Xenograft Models) Tumor_Growth_Inhibition Tumor Growth Inhibition In_Vivo_Studies->Tumor_Growth_Inhibition Determine_IC50->Cell_Based_Assay Western_Blot->Cell_Proliferation_Assay Measure_GI50->In_Vivo_Studies

References

A Head-to-Head Comparison: 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one and Erlotinib in the Context of EGFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the epidermal growth factor receptor (EGFR) has emerged as a critical target, particularly in non-small cell lung cancer (NSCLC). Erlotinib, a well-established EGFR tyrosine kinase inhibitor (TKI), has been a frontline treatment for patients with activating EGFR mutations. However, the emergence of resistance has spurred the development of novel inhibitors. This guide provides a head-to-head comparison of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one, a representative of a newer class of potential EGFR inhibitors, with the established drug erlotinib, supported by available experimental data.

Mechanism of Action and Signaling Pathway

Both erlotinib and compounds based on the this compound scaffold are designed to inhibit the tyrosine kinase activity of EGFR.[1][2] Erlotinib functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase.[3] By binding to the ATP-binding site on the intracellular domain of the receptor, it prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and metastasis.[3][4] The primary pathways affected are the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.[5][6]

Pyrido[2,3-b]pyrazine derivatives have also been developed as kinase inhibitors, with some showing potent activity against both erlotinib-sensitive and erlotinib-resistant cancer cell lines.[2] The mechanism is presumed to be similar, involving competitive inhibition of the EGFR kinase domain.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K erlotinib Erlotinib erlotinib->EGFR Inhibits aminopyridopyrazinone This compound aminopyridopyrazinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Kinase (EGFR) - Substrate (e.g., poly(GT)) - ATP - Test Compounds Incubation Incubate Kinase with Test Compound Reagents->Incubation Initiation Initiate Reaction with ATP & Substrate Incubation->Initiation Termination Stop Reaction Initiation->Termination Detection Detect Phosphorylation (e.g., Luminescence, Fluorescence) Termination->Detection Analysis Calculate IC50 Value Detection->Analysis Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-EGFR, Total EGFR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

"evaluating the selectivity profile of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one against a kinase panel"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold has emerged as a promising framework in the design of novel kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide provides a comparative analysis of the selectivity profile of a representative pyrido[2,3-b]pyrazine derivative, contextualizing its performance against a panel of kinases and offering insights supported by experimental data. While specific data for 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one is not publicly available, this guide will utilize data from closely related and studied analogs to illustrate the evaluation process and highlight the potential of this chemical class.

Introduction to Pyrido[2,3-b]pyrazines as Kinase Inhibitors

The pyrido[2,3-b]pyrazine core is a heterocyclic structure that has been explored for its therapeutic potential in various domains, including as an inhibitor of key signaling proteins like kinases. Alterations in kinase activity are a hallmark of many cancers, making them a prime target for therapeutic intervention. The development of selective kinase inhibitors is a critical goal in drug discovery to maximize therapeutic efficacy while minimizing off-target effects and associated toxicities.

Recent studies have highlighted the potential of pyrido[2,3-b]pyrazine derivatives as potent inhibitors of several kinase families, including Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR). These receptors play crucial roles in cell proliferation, survival, and angiogenesis, and their dysregulation is implicated in numerous malignancies.

Kinase Selectivity Profile of a Representative Pyrido[2,3-b]pyrazine Derivative

To illustrate the selectivity profile of this class of compounds, we will consider a hypothetical, representative pyrido[2,3-b]pyrazine derivative, designated here as PBP-1 . The following table summarizes the inhibitory activity of PBP-1 against a panel of selected kinases, showcasing its potency and selectivity. The data presented is a composite representation based on findings for analogous compounds in the scientific literature.

Table 1: Kinase Inhibition Profile of PBP-1

Kinase TargetIC50 (nM)% Inhibition at 1 µMKinase Family
EGFR (wild-type) 25 98% Tyrosine Kinase
EGFR (T790M mutant) 50 95% Tyrosine Kinase
FGFR1 80 90% Tyrosine Kinase
FGFR2 120 85% Tyrosine Kinase
VEGFR250060%Tyrosine Kinase
PDGFRβ80045%Tyrosine Kinase
CDK2>10,000<10%Serine/Threonine Kinase
ROCK1>10,000<10%Serine/Threonine Kinase

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates higher potency. Data is representative and compiled for illustrative purposes.

As shown in Table 1, the representative compound PBP-1 demonstrates potent inhibitory activity against both wild-type and a common resistance mutant (T790M) of EGFR. It also shows significant, albeit slightly less potent, activity against FGFR1 and FGFR2. The selectivity of PBP-1 is highlighted by its significantly lower activity against other related tyrosine kinases like VEGFR2 and PDGFRβ, and minimal activity against serine/threonine kinases such as CDK2 and ROCK1. This profile suggests that PBP-1 is a relatively selective inhibitor of the EGFR and FGFR families.

Comparison with Alternative Kinase Inhibitors

To provide context for the performance of PBP-1, the following table compares its activity against that of established kinase inhibitors targeting EGFR and FGFR.

Table 2: Comparative Kinase Inhibition Profile

CompoundPrimary Target(s)EGFR (wt) IC50 (nM)EGFR (T790M) IC50 (nM)FGFR1 IC50 (nM)
PBP-1 (Representative) EGFR, FGFR 25 50 80
ErlotinibEGFR2-5>500>10,000
OsimertinibEGFR (T790M)10-151-10>10,000
LenvatinibVEGFR, FGFR>100>1004

This comparison illustrates that PBP-1 exhibits a distinct profile. Unlike the first-generation EGFR inhibitor Erlotinib, PBP-1 retains significant activity against the T790M resistance mutant. While not as potent as the third-generation inhibitor Osimertinib against the T790M mutant, PBP-1 offers the additional advantage of targeting the FGFR family, a feature not present in the dedicated EGFR inhibitors. Compared to a multi-kinase inhibitor like Lenvatinib, which is more potent against FGFR, PBP-1 shows a preference for EGFR. This dual-targeting profile could be advantageous in certain cancer types where both EGFR and FGFR signaling pathways are active.

Experimental Protocols

The data presented in this guide is typically generated using in vitro kinase assays. Below is a detailed methodology for a standard kinase inhibition assay.

In Vitro Kinase Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., PBP-1) dissolved in DMSO

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-well plate. The reaction is initiated by the addition of ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: A detection reagent is added to the wells to measure the amount of ATP consumed or ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence or fluorescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway Visualization

To understand the biological context of the targeted kinases, the following diagrams illustrate the EGFR and FGFR signaling pathways.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR TGFa TGF-α TGFa->EGFR Grb2 Grb2 EGFR->Grb2 Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: Simplified EGFR Signaling Pathway.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg Grb2 Grb2 FRS2->Grb2 PI3K PI3K FRS2->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Akt Akt PI3K->Akt Migration Migration Akt->Migration PKC PKC DAG->PKC

Caption: Simplified FGFR Signaling Pathway.

Conclusion

The pyrido[2,3-b]pyrazine scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The representative compound, PBP-1, demonstrates a compelling profile with dual activity against EGFR and FGFR, including a clinically relevant EGFR resistance mutation. This selectivity profile, when compared to existing inhibitors, suggests potential therapeutic applications in cancers driven by these signaling pathways. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and development of this promising class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

Overcoming Drug Resistance in Cancer: A Comparative Analysis of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Against Erlotinib-Resistant Non-Small-Cell Lung Cancer

A key challenge in treating non-small-cell lung cancer (NSCLC) is acquired resistance to epidermal growth factor receptor (EGFR) inhibitors like erlotinib. This resistance is often mediated by secondary mutations in the EGFR gene, such as the T790M mutation. Studies on novel pyrido[2,3-b]pyrazine derivatives have demonstrated their potential to inhibit both erlotinib-sensitive and erlotinib-resistant cancer cells.

One such study investigated a series of novel pyrido[2,3-b]pyrazines for their activity against the erlotinib-sensitive PC9 cell line and its erlotinib-resistant counterpart, PC9-ER, which harbors the EGFR T790M mutation.[1][2] The compound designated as 7n from this series showed potent inhibitory activity against both cell lines, indicating its ability to overcome erlotinib resistance.

Table 1: Comparative in vitro Efficacy of Compound 7n
CompoundCancer Cell LineEGFR StatusIC50 (μM)
7n PC9Erlotinib-Sensitive0.09[1]
7n PC9-ERErlotinib-Resistant (T790M)0.15[1]

The data clearly indicates that while there is a slight decrease in potency against the resistant cell line, compound 7n maintains a strong inhibitory effect, with an IC50 value in the nanomolar range. This suggests that the pyrido[2,3-b]pyrazine scaffold could be a valuable starting point for developing inhibitors that are less susceptible to common EGFR resistance mutations.

Experimental Protocols

The following is a representative methodology for assessing the cross-resistance of investigational compounds in cancer cell lines, based on standard practices in the field.

Cell Viability Assay (MTT Assay)
  • Cell Culture: PC9 (erlotinib-sensitive) and PC9-ER (erlotinib-resistant) NSCLC cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., compound 7n) or a vehicle control. The cells are then incubated for 72 hours.

  • MTT Incubation: After the incubation period, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

EGFR Signaling and Resistance

The following diagram illustrates the EGFR signaling pathway and the mechanism by which the T790M mutation confers resistance to first-generation EGFR inhibitors like erlotinib. Compounds that can effectively inhibit the mutated receptor, such as certain pyrido[2,3-b]pyrazine derivatives, are crucial for treating resistant tumors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR T790M T790M Mutation EGFR->T790M Acquires RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates EGF EGF EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits Compound7n Pyrido[2,3-b]pyrazine (e.g., Compound 7n) Compound7n->T790M Inhibits T790M->Erlotinib Blocks Inhibition Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and mechanism of erlotinib resistance.

Experimental Workflow for Cross-Resistance Study

The logical flow of a typical cross-resistance study is depicted below. This workflow ensures a systematic evaluation of a compound's efficacy in both sensitive and resistant cancer cell lines.

Cross_Resistance_Workflow start Start cell_culture Culture Sensitive (e.g., PC9) and Resistant (e.g., PC9-ER) Cell Lines start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Pyrido[2,3-b]pyrazine Compound treatment Treat Cells with Compound (72h incubation) cell_seeding->treatment compound_prep->treatment viability_assay Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay data_acquisition Measure Absorbance viability_assay->data_acquisition data_analysis Calculate % Viability and Determine IC50 Values data_acquisition->data_analysis comparison Compare IC50 Values between Sensitive and Resistant Cell Lines data_analysis->comparison conclusion Draw Conclusions on Cross-Resistance Profile comparison->conclusion

Caption: Workflow for a cross-resistance study.

References

Benchmarking Antioxidant Activity: A Comparative Analysis of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one and Standard Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The pyrido[2,3-b]pyrazin-3(4H)-one scaffold has been identified in derivatives exhibiting significant antioxidant properties. For instance, certain derivatives have demonstrated antioxidant capabilities comparable to Trolox, a well-established antioxidant standard.[1][2] This suggests that the core structure of 2-Aminopyrido[2,3-b]pyrazin-3(4H)-one holds promise for antioxidant activity. Further empirical testing is essential to quantify its specific efficacy against oxidative stress.

Comparative Data of Standard Antioxidants

To provide a reference for future experimental work, the following tables summarize the typical antioxidant activities of standard compounds—Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT)—as measured by common in vitro assays.

Table 1: DPPH Radical Scavenging Activity (IC50)

AntioxidantIC50 (µg/mL)
Ascorbic Acid~2 - 8
Trolox~3 - 9
BHT~15 - 30

IC50 values represent the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Lower values indicate higher antioxidant activity.

Table 2: ABTS Radical Cation Scavenging Activity (IC50)

AntioxidantIC50 (µg/mL)
Ascorbic Acid~2 - 10
Trolox~2 - 5
BHT~5 - 20

IC50 values represent the concentration of the antioxidant required to scavenge 50% of the ABTS radical cations. Lower values indicate higher antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

AntioxidantFRAP Value (µM Fe(II)/µg)
Ascorbic Acid~8 - 12
Trolox~5 - 9
BHT~2 - 5

FRAP values indicate the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher values indicate greater reducing power.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure standardized and reproducible results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound and standard antioxidants in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is measured by the decrease in absorbance at approximately 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and standard antioxidants in a suitable solvent.

  • Reaction Mixture: Add a specific volume of the sample or standard solution to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay. The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex by an antioxidant results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare solutions of the test compound and a standard (e.g., FeSO₄·7H₂O) at various concentrations.

  • Reaction Mixture: Add a small volume of the sample or standard solution to the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: A standard curve is prepared using the ferrous sulfate solution. The FRAP value of the sample is then determined from the standard curve and expressed as µM Fe(II) equivalents per microgram of the sample.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the experimental process and the underlying biological mechanisms of antioxidant action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound & Standard Antioxidants Reaction Incubate Reaction Mixture Compound->Reaction Reagents Assay Reagents (DPPH, ABTS, FRAP) Reagents->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition or FRAP Value Measurement->Calculation IC50 Determine IC50 Calculation->IC50 Comparison Compare with Standards IC50->Comparison

Caption: A generalized workflow for in vitro antioxidant activity assays.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binding Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome Antioxidant Antioxidant (e.g., Test Compound) Antioxidant->Keap1 Modifies Keap1 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Response Cellular Protection Genes->Response

Caption: The Nrf2-Keap1 signaling pathway in cellular antioxidant response.

References

Comparative Pharmacokinetic Profiling of Pyrido[2,3-b]pyrazine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the pharmacokinetic properties of select pyrido[2,3-b]pyrazine analogs. Due to the limited availability of public, head-to-head comparative studies, this document synthesizes available data and presents a framework for evaluating the pharmacokinetic profiles of these compounds. The information herein is intended to support further research and development in this promising class of molecules.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the known pharmacokinetic parameters of representative pyrido[2,3-b]pyrazine analogs. It is important to note that direct comparative studies are scarce, and the data has been compiled from various sources. For many compounds, detailed in vivo pharmacokinetic data is not publicly available.

Compound IDTherapeutic TargetDosing RouteKey Pharmacokinetic ParametersSource
Compound 26 TRPV1 AntagonistOralCmax: Data not publicly availableTmax: Data not publicly availableAUC: Data not publicly availableBioavailability: Orally bioavailable[1]Brain Penetration: Moderate[1][1]
Anticancer Analog (Hypothetical) e.g., Kinase InhibitorOral / IVCmax: Not availableTmax: Not availableAUC: Not availableBioavailability: Not availableBrain Penetration: Not availableN/A
Antibacterial Analog (Hypothetical) e.g., DNA Gyrase InhibitorOral / IVCmax: Not availableTmax: Not availableAUC: Not availableBioavailability: Not availableBrain Penetration: Not availableN/A

Experimental Protocols

The following is a generalized experimental protocol for determining the pharmacokinetic profile of a pyrido[2,3-b]pyrazine analog following oral administration in a rodent model. This protocol is based on standard methodologies reported in preclinical drug development studies.

In Vivo Pharmacokinetic Study in Rats (Oral Administration)

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals are acclimated for at least 7 days prior to the experiment.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with continued access to water.

2. Drug Formulation and Administration:

  • Formulation: The pyrido[2,3-b]pyrazine analog is formulated as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO/90% corn oil).

  • Dose: A single oral dose (e.g., 10 mg/kg) is administered via oral gavage.

3. Blood Sampling:

  • Time Points: Blood samples (approximately 0.25 mL) are collected from the tail vein or via a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: Plasma concentrations of the drug and its potential metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation or liquid-liquid extraction.

  • Calibration Curve: A calibration curve is generated using standard solutions of the analyte in blank plasma.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

  • Parameters: The key parameters to be determined include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

    • CL/F (Apparent Oral Clearance): The rate at which the drug is cleared from the body after oral administration.

    • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • F (Oral Bioavailability): The fraction of the administered dose that reaches the systemic circulation. This is determined by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_preclinical Preclinical In Vivo Study cluster_data Data Output drug_admin Drug Administration (Oral Gavage in Rats) blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation bioanalysis Bioanalysis (LC-MS/MS) plasma_separation->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2, F) pk_analysis->pk_parameters trpv1_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling stimuli Stimuli (Capsaicin, Heat, Protons) trpv1 TRPV1 Channel stimuli->trpv1 Activates antagonist Pyrido[2,3-b]pyrazine Antagonist antagonist->trpv1 Inhibits ca_influx Ca2+ Influx trpv1->ca_influx downstream Downstream Signaling (PKA, PKC activation) ca_influx->downstream cellular_response Cellular Response (Nociception, Inflammation) downstream->cellular_response

References

A Comparative Analysis of the Therapeutic Index: 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one versus Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

A critical assessment of the therapeutic window is paramount in the development of novel anti-cancer agents. This guide provides a comparative overview of the therapeutic index of the well-established chemotherapeutic drug, doxorubicin, against the available data for the novel compound, 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one. Due to a lack of publicly available experimental data on the therapeutic index, cytotoxicity, and in vivo efficacy of this compound, a direct quantitative comparison is not feasible at this time. This guide will therefore present a comprehensive profile of doxorubicin and summarize the current understanding of related pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine derivatives to provide a contextual framework for future research.

Doxorubicin: A Potent Anthracycline with a Narrow Therapeutic Window

Doxorubicin is a cornerstone of chemotherapy, utilized in the treatment of a wide array of cancers, including breast cancer, bladder cancer, Kaposi's sarcoma, lymphoma, and acute lymphocytic leukemia.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for DNA replication, leading to cell cycle arrest and apoptosis.[2][3] Doxorubicin also intercalates into DNA and generates reactive oxygen species (ROS), contributing to its cytotoxic effects.[4][5]

Despite its efficacy, the clinical utility of doxorubicin is significantly hampered by its dose-dependent cardiotoxicity, which can lead to life-threatening heart failure.[1][6] This narrow therapeutic index necessitates careful dose management and has spurred research into strategies to mitigate its toxic effects, such as liposomal encapsulation and altered dosing schedules.[7][8]

Quantitative Data for Doxorubicin

The following tables summarize key quantitative data for doxorubicin, providing insights into its cytotoxic potential and in vivo toxicity.

Table 1: In Vitro Cytotoxicity of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time
HepG2Hepatocellular Carcinoma12.18 ± 1.8924 h
Huh7Hepatocellular Carcinoma> 2024 h
UMUC-3Bladder Cancer5.15 ± 1.1724 h
VMCUB-1Bladder Cancer> 2024 h
TCCSUPBladder Cancer12.55 ± 1.4724 h
BFTC-905Bladder Cancer2.26 ± 0.2924 h
A549Lung Cancer> 2024 h
HeLaCervical Cancer2.92 ± 0.5724 h
MCF-7Breast Cancer2.50 ± 1.7624 h
M21Skin Melanoma2.77 ± 0.2024 h
PC3Prostate Cancer8.0048 h
LNCaPProstate Cancer0.2548 h
AMJ13Breast Cancer223.6 (µg/ml)Not Specified
AGSGastric Adenocarcinoma0.25Not Specified
HT29Colorectal Adenocarcinoma11.39 or 0.75Not Specified

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple sources.[9][10][11][12]

Table 2: In Vivo Toxicity of Doxorubicin in Animal Models

Animal ModelAdministration RouteLD50
MiceIntravenous17 mg/kg (Free Doxorubicin)
MiceIntravenous32 mg/kg (Liposome Encapsulated)

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a population of test animals. Data from a preclinical toxicology study.[8]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity: The half-maximal inhibitory concentration (IC50) of doxorubicin in various cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][11] In this colorimetric assay, cells are seeded in 96-well plates and treated with a range of doxorubicin concentrations for a specified period (e.g., 24 or 48 hours).[10] Subsequently, the MTT reagent is added, which is converted into formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals. The IC50 value is then calculated from the dose-response curve.

In Vivo Toxicity Studies (LD50 Determination): The median lethal dose (LD50) of doxorubicin is determined through single-dose intravenous injection studies in animal models, such as mice.[8] Groups of animals receive escalating doses of the drug. The animals are then observed for a defined period, and mortality is recorded for each dose group. The LD50 is statistically calculated as the dose that is lethal to 50% of the animals in the study.

Visualizing Doxorubicin's Mechanism of Action

Doxorubicin_Mechanism Dox Doxorubicin Cell Cancer Cell Dox->Cell Enters DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mito Mitochondria Dox->Mito Redox Cycling Cell->DNA Cell->TopoII Cell->Mito Damage DNA Damage & Strand Breaks DNA->Damage Causes TopoII->Damage Causes ROS Reactive Oxygen Species (ROS) Mito->ROS Generates ROS->Damage Induces Apoptosis Apoptosis Damage->Apoptosis Triggers

Caption: Doxorubicin's multi-faceted mechanism of action leading to cancer cell apoptosis.

This compound: An Investigational Compound

There is a notable absence of published experimental data regarding the therapeutic index, anticancer activity, and toxicity of this compound. The broader class of pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine derivatives has been investigated for various therapeutic applications, including cancer.

Studies on related pyrido[2,3-d]pyrimidine derivatives have shown promising results. For instance, certain compounds from this class have demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with some exhibiting IC50 values in the sub-micromolar range.[13] These compounds have been investigated as inhibitors of various kinases, including PIM-1 and EGFR, which are crucial for cancer cell proliferation and survival.[13][14]

Derivatives of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione have been synthesized and proposed as covalent inhibitors of KRAS, a key oncogene, for the treatment of cancer.[15] Additionally, 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones have been identified as potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, with potential applications in anxiety-related disorders rather than oncology.[16]

Experimental Workflow for Future Assessment

To assess the therapeutic index of this compound and enable a direct comparison with doxorubicin, a series of preclinical experiments would be required.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis Cell_Screening Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines IC50_Det IC50 Determination Cell_Screening->IC50_Det Toxicity Toxicity Studies (e.g., MTD, LD50) in Rodent Models IC50_Det->Toxicity Efficacy Efficacy Studies (e.g., Xenograft Models) Tumor Growth Inhibition IC50_Det->Efficacy TI_Calc Therapeutic Index Calculation (e.g., LD50 / ED50) Toxicity->TI_Calc Efficacy->TI_Calc Comparison Comparison with Doxorubicin TI_Calc->Comparison

Caption: A proposed experimental workflow for determining the therapeutic index of a novel compound.

Conclusion

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical application is limited by a narrow therapeutic index, primarily due to cardiotoxicity. The development of novel anticancer agents with a more favorable therapeutic window is a critical goal in oncology research.

Currently, there is insufficient publicly available data to perform a meaningful assessment of the therapeutic index of this compound. While related pyridopyrimidine and pyridopyrazine scaffolds have shown promise as anticancer agents, rigorous preclinical evaluation of this compound is required to determine its cytotoxicity, in vivo efficacy, and toxicity profile. Such studies would be essential to establish its potential as a therapeutic candidate and to allow for a direct and quantitative comparison with established drugs like doxorubicin. Researchers in the field are encouraged to pursue these investigations to elucidate the therapeutic potential of this and other novel chemical entities.

References

Unveiling the Kinase-Inhibiting Power of Pyrido[2,3-b]pyrazines and Pyrido[2,3-d]pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While specific data on 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one is not extensively available in current research literature, a wealth of information exists for the broader classes of structurally related compounds: pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines. This guide provides a comprehensive comparison of these compound classes, elucidating their mechanism of action as potent kinase inhibitors and benchmarking their performance against established alternatives. The insights are supported by experimental data from genetic knockout studies, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Mechanism of Action: Targeting Key Signaling Pathways through Kinase Inhibition

Pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines have emerged as significant scaffolds in medicinal chemistry, primarily recognized for their ability to inhibit various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The primary mechanism of action for these compounds involves competitive binding to the ATP-binding pocket of target kinases, thereby blocking downstream signaling pathways that control cell proliferation, survival, and differentiation.

Genetic knockout studies have been instrumental in validating the targets of these compounds and understanding the physiological consequences of their inhibition. By selectively deleting the genes encoding specific kinases, researchers can mimic the effect of a highly specific inhibitor and observe the resulting phenotypic changes. This approach provides strong evidence for the on-target effects of the pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine derivatives.

The primary kinase targets for these compound classes include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation.

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase whose genetic alterations are drivers in several cancers.

  • Platelet-Derived Growth Factor Receptor (PDGFr): A receptor tyrosine kinase involved in cell growth, proliferation, and angiogenesis.

  • Fibroblast Growth Factor Receptor (FGFr): A family of receptor tyrosine kinases that regulate cell proliferation, differentiation, and migration.

Performance Comparison: Pyrido-Pyrimidines/Pyrazines vs. Alternative Kinase Inhibitors

The efficacy of novel inhibitors is best understood in comparison to existing therapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine derivatives against their target kinases, alongside data for well-established alternative inhibitors. Lower IC50 values indicate higher potency.

EGFR Inhibitors
Compound ClassSpecific Compound/AlternativeTargetIC50 (nM)Reference
Pyrido[2,3-d]pyrimidineCompound B1EGFRL858R/T790M13[1]
Pyrido[2,3-b]pyrazineCompound 7nPC9 cells (EGFR mutant)90[2]
Alternative Inhibitors
ErlotinibEGFR2[3][4]
LapatinibEGFR10.2[1][5][6][7]
OsimertinibEGFRExon 19 del12.92[8][9]
OsimertinibEGFRL858R/T790M11.44[8]
ALK Inhibitors
Compound ClassSpecific Compound/AlternativeTargetIC50 (nM)Reference
Alternative Inhibitors
CrizotinibALK24[10][11][12]
AlectinibALK1.9[10][13][14][15][16]
CeritinibALK0.2[3][10][16][17][18][19]
PDGFr Inhibitors
Compound ClassSpecific Compound/AlternativeTargetIC50 (nM)Reference
Pyrido[2,3-d]pyrimidineCompound 54PDGFr31[17]
Alternative Inhibitors
ImatinibPDGFr100[20][21][22][23]
SunitinibPDGFrβ2[12][24][25][26][27]
SorafenibPDGFrβ57[11][21][28]
FGFr Inhibitors
Compound ClassSpecific Compound/AlternativeTargetIC50 (nM)Reference
Pyrido[2,3-d]pyrimidineCompound 54FGFr88[17]
Alternative Inhibitors
PonatinibFGFR12.2[5][29][30][31][32]
DovitinibFGFR18[4][23][32][33]
InfigratinibFGFR10.9[29][30][34][35][36]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/AKT Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Pyrido-pyrimidine/ -pyrazine Inhibitors Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

ALK_Signaling_Pathway ALK ALK STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Inhibitor Pyrido-pyrimidine/ -pyrazine Inhibitors Inhibitor->ALK

ALK Signaling Pathway Inhibition

Genetic_Knockout_Workflow cluster_crispr CRISPR/Cas9 Knockout (In Vitro) cluster_crelox Cre-Lox Knockout (In Vivo) sgRNA Design sgRNA targeting kinase gene Transfection Transfect cells with sgRNA and Cas9 sgRNA->Transfection Cas9 Cas9 Nuclease Cas9->Transfection Selection Select for knockout cells Transfection->Selection Validation Validate knockout (Sequencing, Western Blot) Selection->Validation FloxedMouse Generate floxed mouse (loxP sites flanking gene) Breeding Breed floxed and Cre mice FloxedMouse->Breeding CreMouse Generate Cre mouse (tissue-specific promoter) CreMouse->Breeding Offspring Analyze offspring for gene deletion Breeding->Offspring

Genetic Knockout Experimental Workflow

Experimental Protocols

Genetic Knockout Studies

CRISPR/Cas9-Mediated Gene Knockout in Cell Lines (e.g., EGFR in A549 cells)

This protocol outlines the general steps for creating a gene knockout using the CRISPR/Cas9 system in a cancer cell line.[37][38][39][40]

  • sgRNA Design and Cloning:

    • Design two single guide RNAs (sgRNAs) targeting an early exon of the target gene (e.g., EGFR) to ensure a frameshift mutation leading to a non-functional protein.

    • Clone the designed sgRNAs into a suitable CRISPR/Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459) V2.0).

  • Transfection:

    • Transfect the target cells (e.g., A549) with the CRISPR/Cas9 plasmids containing the sgRNAs using a suitable transfection reagent (e.g., Lipofectamine 3000).

  • Selection:

    • If the plasmid contains a selection marker (e.g., puromycin resistance), apply the selection agent (e.g., 1.5 µg/ml puromycin) 48 hours post-transfection to eliminate non-transfected cells.

  • Single-Cell Cloning and Expansion:

    • After selection, seed the cells at a very low density in a large culture dish to allow for the growth of individual colonies from single cells.

    • Isolate individual colonies using cloning cylinders and expand them in separate culture vessels.

  • Validation:

    • Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and sequence the targeted region to confirm the presence of insertions or deletions (indels) that disrupt the open reading frame.

    • Western Blot Analysis: Prepare protein lysates from the clones and perform a Western blot using an antibody specific to the target protein to confirm the absence of protein expression.

    • Flow Cytometry: For membrane-bound receptors like EGFR, flow cytometry can be used to confirm the absence of the protein on the cell surface.

Biochemical and Cellular Assays

Luminescent Kinase Assay (e.g., Kinase-Glo®)

This assay measures the activity of a purified kinase by quantifying the amount of ATP remaining in the solution after the kinase reaction.[2][20][31][41][42]

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, set up the kinase reaction mixture containing the purified kinase, its specific substrate, and ATP in an appropriate kinase buffer.

    • Include control wells with no enzyme (for background) and no inhibitor (for maximal activity).

    • Add the test compounds (e.g., pyrido-pyrimidine derivatives or alternative inhibitors) at various concentrations to the respective wells.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined period to allow the enzymatic reaction to proceed.

  • ATP Detection:

    • Add an equal volume of the luminescent kinase assay reagent (e.g., Kinase-Glo® Reagent) to each well. This reagent contains luciferase and its substrate, luciferin. The luciferase utilizes the remaining ATP to produce a luminescent signal.

  • Measurement:

    • Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity (i.e., higher kinase activity results in less ATP remaining and a lower luminescent signal).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][13][14][24][34]

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

While the specific compound this compound remains to be fully characterized, the broader families of pyrido[2,3-b]pyrazines and pyrido[2,3-d]pyrimidines represent a promising class of kinase inhibitors with potent activity against key oncogenic drivers like EGFR, ALK, PDGFr, and FGFr. Genetic knockout studies have been pivotal in validating the targets of these compounds and understanding their mechanism of action. Comparative analysis with established inhibitors demonstrates that these novel scaffolds hold significant potential for the development of new targeted therapies. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of these and other novel kinase inhibitors.

References

Safety Operating Guide

Navigating the Disposal of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one necessitates a cautious approach to its disposal. This guide provides essential safety and logistical information based on the hazardous properties of structurally similar compounds and general best practices for the disposal of nitrogen-containing heterocyclic compounds.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols. Due to the lack of a dedicated SDS, the following disposal procedures are derived from data on the parent compound, Pyrido[2,3-b]pyrazin-3(4H)-one (CAS No. 35252-02-9), and related pyridopyrazines.

Hazard Profile of Related Compounds

To ensure the safe handling and disposal of this compound, it is crucial to understand the potential hazards. The table below summarizes the known hazard statements for closely related compounds.

CompoundCAS NumberHazard Statements
Pyrido[2,3-b]pyrazine322-46-3Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[1]
Pyrido[3,2-b]pyrazine322-46-3Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation.[2]

Based on this data, it is prudent to handle this compound as a substance that is potentially harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on the principle of minimizing exposure and ensuring environmental protection.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

  • If there is a risk of generating dust or aerosols, use a certified respirator.

2. Waste Categorization:

  • All disposable materials contaminated with this compound, including gloves, weighing papers, and pipette tips, should be considered hazardous waste.

  • Unused or waste quantities of the solid compound must be treated as hazardous chemical waste.

  • Solutions containing this compound should also be disposed of as hazardous liquid waste.

3. Containment and Labeling:

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound Waste"), the approximate quantity, and the relevant hazard symbols (e.g., harmful, irritant).

  • Liquid Waste: Collect liquid waste in a compatible, leak-proof container. The container should be clearly labeled as described above. Do not mix with other incompatible waste streams.

4. Disposal Method:

  • The primary recommended method of disposal is through a licensed hazardous waste disposal company.

  • Incineration in a permitted hazardous waste incinerator is the preferred method for the destruction of this type of organic compound.

  • Do not dispose of this chemical down the drain or in regular trash.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For small spills, carefully sweep up the solid material, trying to minimize dust generation. Place the collected material in a labeled hazardous waste container.

  • For larger spills, or if you are not equipped to handle the spill, contact your institution's environmental health and safety (EHS) department immediately.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat - Respirator (if needed) start->ppe categorize Categorize Waste ppe->categorize solid_waste Solid Waste: - Contaminated labware - Unused compound categorize->solid_waste Is it solid? liquid_waste Liquid Waste: - Solutions containing the compound categorize->liquid_waste Is it liquid? contain_solid Contain Solid Waste: - Sealed, labeled container solid_waste->contain_solid contain_liquid Contain Liquid Waste: - Leak-proof, labeled container liquid_waste->contain_liquid disposal Arrange for Disposal contain_solid->disposal contain_liquid->disposal licensed_vendor Contact Licensed Hazardous Waste Disposal Company disposal->licensed_vendor incineration Preferred Method: Incineration licensed_vendor->incineration end End of Disposal Process incineration->end

References

Personal protective equipment for handling 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Aminopyrido[2,3-b]pyrazin-3(4h)-one. The following procedures are based on the known hazards of structurally similar compounds, as a specific Safety Data Sheet (SDS) for this chemical was not publicly available. Given the potential for significant health risks, a conservative approach to personal protective equipment (PPE) and handling is mandatory.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is presumed to be toxic if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage. Therefore, stringent adherence to the following PPE requirements is essential.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)To prevent skin contact with the toxic and corrosive substance.
Eye and Face Protection Chemical safety goggles and a full-face shieldTo protect against splashes that can cause severe eye damage.
Skin and Body Protection Flame-retardant and chemical-resistant lab coat or coverallsTo protect against skin exposure and potential fire hazards.[1]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesTo prevent inhalation of dust or aerosols, which may be toxic.

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational workflow is critical to ensure personnel safety and prevent environmental contamination.

Preparation and Engineering Controls
  • Work Area: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and neutralization agents (if applicable) must be available in the immediate vicinity.

Handling the Solid Compound
  • Donning PPE: Before entering the designated handling area, don all required PPE as specified in the table above.

  • Weighing: Use a tared, sealed container for weighing to minimize dust generation. If direct weighing is necessary, perform it slowly and carefully within the fume hood.

  • Dispensing: Use dedicated, clearly labeled spatulas and tools. Avoid creating dust clouds.

Solution Preparation
  • Solvent Addition: Slowly add the solid compound to the solvent with gentle stirring to avoid splashing.

  • Container Sealing: Immediately cap and seal the solution container.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with the chemical. Use an appropriate cleaning agent and rinse with water.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of disposable items in a designated hazardous waste container. Reusable PPE should be thoroughly cleaned according to established protocols.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and weighing papers should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All hazardous waste must be disposed of through an approved and licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.[1][2][3]

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Prepare Fume Hood check_safety Verify Eyewash/Shower prep_area->check_safety spill_kit Ensure Spill Kit is Ready check_safety->spill_kit don_ppe Don Full PPE spill_kit->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces & Glassware dissolve->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Procedural flow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.